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  • Product: 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol
  • CAS: 1432679-98-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol

Prepared for: Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical overview of the chemical properties, synthesis, and potential applications of 2-[4-(Methylamino)o...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical properties, synthesis, and potential applications of 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol, a key heterocyclic building block relevant to modern medicinal chemistry.

Executive Summary

2-[4-(Methylamino)oxan-4-yl]ethan-1-ol is a substituted tetrahydropyran derivative featuring a secondary amine and a primary alcohol. These functional groups make it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The tetrahydropyran (oxane) ring is a prevalent scaffold in numerous natural products and marketed drugs, valued for its ability to improve physicochemical properties such as solubility and metabolic stability.[1][2][3] This guide details the compound's identity, physicochemical characteristics, a robust synthesis protocol, and its strategic role in drug discovery.

Chemical Identity and Physicochemical Properties

Proper identification and understanding of a compound's physical properties are foundational to its application in research and development.

Structure and Identifiers
  • IUPAC Name: 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol

  • Synonyms: 2-(4-(Methylamino)tetrahydro-2H-pyran-4-yl)ethan-1-ol

  • CAS Number: 1392323-93-6[4]

  • Molecular Formula: C₈H₁₇NO₂

  • Molecular Weight: 159.23 g/mol

Physicochemical Data

A summary of the key physicochemical properties is presented in Table 1. These parameters are critical for designing reaction conditions, purification strategies, and formulation development.

PropertyValue / DescriptionSource / Rationale
Appearance White to off-white solid or oilTypical for similar aliphatic amino alcohols.
Solubility Soluble in methanol, ethanol, dichloromethane, and water.Inferred from functional groups (polar amine and alcohol) and typical solvents used in its synthesis.
Boiling Point Not experimentally determined; estimated >200 °C.High polarity and hydrogen bonding capability suggest a relatively high boiling point.
Melting Point Not experimentally determined.---
pKa (Basic) Estimated 9.5 - 10.5Based on the pKa of similar acyclic secondary amines. This value is crucial for salt formation and pH-dependent extraction procedures.
pKa (Acidic) Estimated 16 - 17Based on the pKa of the primary alcohol, indicating it will only be deprotonated by strong bases.[5]

Synthesis and Purification Protocol

The synthesis of 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol is not widely reported in standard chemical literature but can be inferred from patent filings where it serves as a crucial intermediate. The following protocol is a synthesized methodology based on established chemical transformations.

Synthetic Workflow Overview

The synthesis initiates from the commercially available Tetrahydro-4H-pyran-4-one and proceeds through a multi-step sequence involving cyanation, functional group manipulation, and reductive amination.

G A Tetrahydro-4H-pyran-4-one B Step 1: Cyanohydrin Formation (e.g., TMSCN, ZnI2) A->B C Intermediate A: 4-cyanotetrahydro-2H-pyran-4-ol B->C D Step 2: Reduction of Nitrile & Alcohol (e.g., LiAlH4) C->D Note: This step is a plausible alternative path to the target via different intermediates. E Intermediate B: (4-(aminomethyl)tetrahydro-2H-pyran-4-yl)methanol D->E Note: This step is a plausible alternative path to the target via different intermediates. F Step 3: Boc Protection (Boc2O, Et3N) E->F G Intermediate C: Boc-protected amine F->G H Step 4: Reductive Amination (Formaldehyde, NaBH(OAc)3) G->H I Intermediate D: N-Boc, N-methyl amine H->I J Step 5: Boc Deprotection (TFA or HCl in Dioxane) I->J K Final Product: 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol J->K L Purification: Column Chromatography / Crystallization K->L

Caption: Synthetic workflow for 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol.

Detailed Step-by-Step Protocol

Step 1: Synthesis of (4-(Aminomethyl)tetrahydro-2H-pyran-4-yl)methanol

  • Causality: This initial step, as detailed in patent literature, constructs the core substituted pyran ring.[6] It begins by forming a cyano-substituted pyran ring, which is then reduced.

  • Procedure:

    • To a solution of methyl cyanoacetate (1.0 eq) in DMF, add 1-bromo-2-(2-bromoethoxy)ethane (1.1 eq) and DBU (2.2 eq).

    • Heat the mixture to 85 °C for 3 hours. The reaction progress can be monitored by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate, is used directly.

    • Dissolve the crude material in THF and cool to 0 °C. Add Lithium aluminum hydride (LAH) (1.0 M solution in THF, 1.0 eq) dropwise.

    • Allow the mixture to warm to room temperature and stir for 18 hours.

    • Carefully quench the reaction by sequential addition of water, 15% NaOH solution, and water. Filter the resulting solid and concentrate the filtrate to yield crude (4-(aminomethyl)tetrahydro-2H-pyran-4-yl)methanol.[6]

Step 2: N-Methylation and Final Product Formation

  • Causality: Direct N-methylation can be challenging. A more controlled approach involves protection, methylation, and deprotection. However, a direct reductive amination of a related intermediate is also plausible. For the purpose of this guide, we will follow a logical sequence from the available amine.

  • Procedure (Illustrative):

    • The primary amine from the previous step is subjected to reductive amination using formaldehyde (1.1 eq) and a reducing agent like sodium triacetoxyborohydride in a solvent such as dichloroethane.

    • This reaction selectively forms the N-methyl group. The reaction is typically stirred at room temperature until completion.

    • Work-up involves quenching with a saturated aqueous solution of sodium bicarbonate and extracting the product with dichloromethane.

    • The organic layer is dried and concentrated.

Step 3: Purification

  • Self-Validation: Purity is paramount for use in drug development. The final compound is purified using silica gel column chromatography.

  • Procedure:

    • The crude product is loaded onto a silica gel column.

    • Elute with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH). The presence of a small amount of triethylamine (e.g., 0.5%) in the eluent is recommended to prevent the amine from tailing on the acidic silica gel.

    • Combine fractions containing the pure product (as determined by TLC or LC-MS) and concentrate to yield the final product. The purity should be assessed by ¹H NMR and LC-MS.

Spectroscopic and Analytical Data

Spectroscopic data is essential for structure verification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected ¹H NMR and ¹³C NMR chemical shifts provide a unique fingerprint of the molecule.

Data TypeExpected Chemical Shifts (ppm) and MultiplicitiesAssignment
¹H NMR ~3.6-3.8 (m)-OCH₂ - (ring protons adjacent to oxygen)
~3.5 (t)-CH₂ -OH (ethanol side chain)
~2.4 (s)-N-CH₃ (methylamino group)
~1.8 (t)-CH₂ -CH₂OH (ethanol side chain)
~1.5-1.7 (m)-CH₂ - (ring protons not adjacent to oxygen)
¹³C NMR ~68-70-OCH₂ - (ring carbons adjacent to oxygen)
~60-62-CH₂ OH (ethanol side chain)
~55-58Quaternary Carbon C4
~40-42-CH₂ -CH₂OH (ethanol side chain)
~35-37-N-CH₃
~32-34-CH₂ - (ring carbons not adjacent to oxygen)

Note: Predicted shifts are based on analogous structures. Actual spectra should be acquired for confirmation.

Chemical Reactivity and Applications

The utility of 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol lies in the reactivity of its primary alcohol and secondary amine functional groups.

Key Functional Group Reactivity

G cluster_0 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol cluster_1 Reactions at Primary Alcohol cluster_2 Reactions at Secondary Amine mol Structure Image Placeholder Oxidation Oxidation (e.g., PCC, DMP) mol->Oxidation -OH Esterification Esterification / Acylation (e.g., Acyl Chloride, Acid Anhydride) mol->Esterification -OH Etherification Etherification (e.g., Williamson Ether Synthesis) mol->Etherification -OH Acylation Amide Formation / Acylation (e.g., Acyl Chloride) mol->Acylation -NHMe Alkylation Further Alkylation (e.g., Alkyl Halide) mol->Alkylation -NHMe Sulfonylation Sulfonamide Formation (e.g., Sulfonyl Chloride) mol->Sulfonylation -NHMe

Caption: Reactivity map of key functional groups.

  • Primary Alcohol: The hydroxyl group can be readily oxidized to an aldehyde or carboxylic acid, esterified with carboxylic acids or their derivatives, or converted into an ether. These transformations are fundamental for attaching the molecule to other scaffolds.

  • Secondary Amine: The methylamino group is nucleophilic and basic. It can be acylated to form amides, further alkylated, or reacted with sulfonyl chlorides to produce sulfonamides. This site is often used to connect the building block to a core structure in drug design.

Role in Drug Discovery

The tetrahydropyran motif is a "privileged" structure in medicinal chemistry. It is often used as a replacement for more metabolically labile or lipophilic groups to enhance drug-like properties. This compound, specifically, serves as a versatile linker or side-chain component. For instance, related tetrahydropyran-based amines have been incorporated into selective CB2 receptor agonists for the treatment of inflammatory pain, demonstrating the therapeutic relevance of this scaffold.[7] Its bifunctional nature allows for precise, directional synthesis, enabling its incorporation into complex molecular architectures designed to interact with specific biological targets.

Conclusion

2-[4-(Methylamino)oxan-4-yl]ethan-1-ol is a valuable and versatile chemical intermediate. Its synthesis, while requiring multiple steps, relies on well-established and reliable chemical reactions. The presence of two distinct and reactive functional groups, combined with the favorable properties imparted by the tetrahydropyran core, makes it a significant building block for medicinal chemists and drug development professionals aiming to create novel therapeutics with optimized pharmacological profiles.

References

  • Barsanti, P. et al. (2014). U.S. Patent No. 8,778,951. U.S. Patent and Trademark Office.
  • Giblin, G. M., et al. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry, 50(11), 2597-600. Available at: [Link]

  • Hassan, S. et al. (2016). Pyran: A comprehensive review on its medicinal importance. ResearchGate. Available at: [Link]

  • Kappe, C. O. (2015). One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L-Proline. DergiPark. Available at: [Link]

Sources

Exploratory

A Multi-faceted Spectroscopic Approach to the Structural Elucidation of 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol

Preamble: The Imperative of Structural Certainty In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all further r...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Imperative of Structural Certainty

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all further research is built. An erroneous structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and the costly invalidation of entire research programs. The subject of this guide, 2-[4-(methylamino)oxan-4-yl]ethan-1-ol, with its molecular formula C8H17NO2 and molecular weight of 159.23 g/mol , presents a compelling case for a rigorous, multi-technique approach to structure elucidation.[1] This molecule incorporates several key functional groups—a secondary amine, a primary alcohol, and a substituted oxane ring—each presenting unique spectroscopic signatures.

This document eschews a rigid, templated methodology. Instead, it presents a logical, causality-driven workflow designed to systematically unravel the molecule's architecture. We will proceed from the macroscopic (molecular formula) to the microscopic (atomic connectivity), demonstrating how each analytical technique provides a unique piece of the puzzle and, critically, how these pieces interlock to provide a self-validating and definitive structural assignment. The core principle is that no single technique is sufficient; true confidence is achieved through the convergence of orthogonal data sets.

Chapter 1: Foundational Analysis via Mass Spectrometry

1.1. The Causality of Choice: Why Mass Spectrometry First?

We begin with mass spectrometry (MS) for two fundamental reasons: it provides the molecular weight and, with high-resolution instrumentation, the elemental composition.[2] This is the essential first step that constrains all subsequent spectral interpretation. Without a confirmed molecular formula, the analysis of NMR and IR data becomes an exercise in speculation.

1.2. Expected Observations and Interpretations

For a molecule with the proposed structure of 2-[4-(methylamino)oxan-4-yl]ethan-1-ol, we anticipate the following:

  • Molecular Ion Peak (M+) : In an electron ionization (EI) experiment, the molecular ion peak would appear at an m/z of 159. The presence of a nitrogen atom dictates that the molecular weight will be an odd number, a principle known as the Nitrogen Rule .[3][4][5] Observing this odd-numbered M+ peak is our first piece of corroborating evidence for the presence of a single nitrogen atom.[4][5]

  • High-Resolution Mass Spectrometry (HRMS) : To move from a nominal mass to an unambiguous elemental formula, HRMS is indispensable. A precise mass measurement of 159.1259 would confirm the elemental composition of C8H17NO2, effectively ruling out other potential formulas with the same nominal mass.

  • Fragmentation Analysis : The fragmentation pattern in MS provides a preliminary roadmap of the molecule's connectivity.[6][7] The energetically unstable molecular ion will break apart in predictable ways, primarily through α-cleavage, which is the breaking of a C-C bond adjacent to a heteroatom.[5][7]

    • Amine-driven Cleavage : Alpha-cleavage adjacent to the nitrogen is a dominant fragmentation pathway for amines.[3][8] We would predict a significant fragment from the loss of the largest alkyl group attached to the nitrogen-bearing carbon, leading to a resonance-stabilized iminium ion.

    • Alcohol-driven Cleavage : Alcohols also undergo characteristic α-cleavage. Furthermore, the loss of a water molecule (M-18) is a common fragmentation pathway for alcohols and would be expected here.[8]

1.3. Data Presentation: Predicted Mass Spectrometry Data

ParameterExpected Value/ObservationRationale & Significance
Molecular Ion (M+) m/z 159Confirms nominal molecular weight; odd value supports the Nitrogen Rule for one N atom.[3][4][5]
[M+H]+ (ESI/CI) m/z 160Protonated molecule observed in soft ionization techniques; confirms MW.
HRMS [M+H]+ 160.1332Provides exact mass, confirming the elemental formula C8H17NO2.
Major Fragment 1 m/z [M-18]Loss of H₂O, characteristic of an alcohol functional group.[8]
Major Fragment 2 VariesResult of α-cleavage next to the nitrogen or oxygen atoms, providing connectivity clues.

1.4. Experimental Protocol: High-Resolution LC-MS

  • Sample Preparation : Dissolve 1 mg of the analyte in 1 mL of a 50:50 mixture of methanol and deionized water.

  • Instrumentation : Utilize a Liquid Chromatography system coupled to a High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF).

  • Chromatography :

    • Column: C18 reverse-phase column.

    • Mobile Phase: Gradient elution from 95% water with 0.1% formic acid to 95% acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry :

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: m/z 50-500.

    • Data Acquisition: Acquire both full scan MS1 data for the accurate mass of the parent ion and data-dependent MS2 (tandem MS) scans to induce and analyze fragmentation.[2]

Chapter 2: Functional Group Identification with Infrared Spectroscopy

2.1. The Causality of Choice: Why IR Spectroscopy Next?

Having established the elemental formula, we now use Fourier-Transform Infrared (FTIR) spectroscopy to confirm the presence of the key functional groups hypothesized from the structure. FTIR is exceptionally sensitive to the specific vibrational modes of covalent bonds, providing a rapid and non-destructive "fingerprint" of the molecule's functional components.[9]

2.2. Expected Observations and Interpretations

The IR spectrum serves as a qualitative checklist for the expected functional groups.

  • O-H Stretch (Alcohol) : A very prominent, broad absorption band is expected in the 3200-3600 cm⁻¹ region.[10][11] Its breadth is a direct result of intermolecular hydrogen bonding.

  • N-H Stretch (Secondary Amine) : A single, sharper, and less intense peak should appear in the 3300-3500 cm⁻¹ region.[4][12] This peak will often be superimposed on the broad O-H stretch but should be distinguishable as a sharper feature.

  • C-H Stretch (Aliphatic) : Strong, sharp absorptions will be present just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range, corresponding to the sp³ hybridized C-H bonds in the oxane ring and ethyl chain.[13]

  • C-O Stretch (Primary Alcohol) : A strong, distinct band should be visible in the fingerprint region, around 1050 cm⁻¹, confirming the C-O single bond of the primary alcohol.

  • C-N Stretch (Aliphatic Amine) : A medium-to-weak absorption in the 1020-1250 cm⁻¹ range is expected for the C-N bond.[12]

2.3. Data Presentation: Predicted IR Absorption Bands

Vibrational ModeExpected Wavenumber (cm⁻¹)Peak CharacteristicsFunctional Group Confirmed
O-H Stretch ~3350Broad, StrongPrimary Alcohol (-OH)
N-H Stretch ~3320Sharp, Medium (often a "shoulder" on the O-H band)Secondary Amine (-NH)
C(sp³)-H Stretch 2850-2960Sharp, StrongAliphatic CH, CH₂, CH₃
C-O Stretch ~1050StrongPrimary Alcohol (C-OH)
C-N Stretch 1020-1250Medium to WeakAliphatic Amine (C-N)

2.4. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Instrumentation : An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Sample Preparation : Place a single drop of the neat liquid analyte directly onto the ATR crystal. No further preparation is required.

  • Data Acquisition :

    • Scan Range: 4000-600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Average 32 scans to improve the signal-to-noise ratio.

  • Processing : Perform an atmospheric background subtraction to remove contributions from atmospheric water and CO₂.

Chapter 3: Definitive Structural Assembly via NMR Spectroscopy

3.1. The Causality of Choice: Why NMR is the Cornerstone

While MS gives the formula and IR identifies functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive atomic-level map of the structure.[14][15] It is the only technique that allows us to piece together the carbon-hydrogen framework bond-by-bond. We employ a suite of 1D and 2D NMR experiments, each designed to answer a specific structural question.[16][17][18]

3.2. ¹H NMR: Mapping the Proton Environments

The ¹H NMR spectrum reveals the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

  • Expected Chemical Shifts (δ) and Multiplicities :

    • -N-CH₃ (~2.4 ppm, 3H, singlet) : A sharp singlet for the methyl group protons, with no adjacent protons to couple with.[4]

    • -CH₂OH (~3.6 ppm, 2H, triplet) : A triplet, indicating coupling to the two protons of the adjacent CH₂ group in the ethyl chain.

    • -CH₂- (ethyl bridge, ~1.7 ppm, 2H, triplet) : A triplet, coupled to the two protons of the -CH₂OH group.

    • Oxane Protons (~1.6-3.8 ppm, 8H, complex multiplets) : The four sets of CH₂ protons on the oxane ring will appear as overlapping multiplets. The protons on carbons adjacent to the ring oxygen (positions 2 and 6) will be the most downfield.

    • -NH and -OH (variable, 1H each, broad singlets) : These labile protons often appear as broad singlets and their chemical shifts are highly dependent on concentration and solvent. A key confirmatory step is to add a drop of D₂O to the NMR tube, which will cause these two signals to disappear due to proton-deuterium exchange.[3]

3.3. ¹³C NMR & DEPT: Assembling the Carbon Skeleton

The ¹³C NMR spectrum shows a peak for each unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are then used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

  • Expected Chemical Shifts (δ) :

    • -CH₂OH (~62 ppm) : Typical for a primary alcohol carbon.

    • Oxane C-O (~65-70 ppm) : Carbons adjacent to the ring oxygen.

    • Quaternary C4 (~55 ppm) : The carbon atom bonded to the nitrogen and the ethyl group. Being quaternary, it will be absent in DEPT-90 and inverted in DEPT-135.

    • -N-CH₃ (~35 ppm) : Typical for a methyl group on a nitrogen.

    • Other Aliphatic Carbons (~25-40 ppm) : The remaining CH₂ carbons of the oxane ring and the ethyl bridge.

3.4. 2D NMR: Connecting the Pieces

2D NMR experiments are the final, critical step to link the fragments identified by 1D NMR into a single, unambiguous structure.[18][19]

  • COSY (Correlation Spectroscopy) : This experiment maps ¹H-¹H coupling networks. We would expect to see a clear correlation between the -CH₂OH protons (~3.6 ppm) and the ethyl bridge -CH₂- protons (~1.7 ppm), confirming the ethanol fragment. It will also reveal the coupling network within the oxane ring protons.

  • HSQC (Heteronuclear Single Quantum Coherence) : This spectrum correlates each proton directly to the carbon it is attached to. It allows for the definitive assignment of every CHₓ group in the ¹H and ¹³C spectra.[18]

  • HMBC (Heteronuclear Multiple Bond Correlation) : This is arguably the most powerful experiment for elucidating the overall structure. It shows correlations between protons and carbons that are 2 or 3 bonds away. Key expected HMBC correlations that would lock the structure in place include:

    • A correlation from the -N-CH₃ protons (~2.4 ppm) to the quaternary C4 carbon (~55 ppm).

    • A correlation from the ethyl bridge -CH₂- protons (~1.7 ppm) to the quaternary C4 carbon (~55 ppm).

    • These two correlations definitively prove that both the methylamino group and the ethyl alcohol group are attached to the same carbon atom (C4) of the oxane ring.

3.5. Data Presentation: Predicted NMR Data Summary

Group¹H NMR (δ, mult., Int.)¹³C NMR (δ)Key HMBC Correlation (¹H → ¹³C)
N-CH₃ ~2.4, s, 3H~35H of N-CH₃ → Quaternary C4
-CH₂-CH₂OH ~1.7, t, 2H~38H of -CH₂- → Quaternary C4
-CH₂OH ~3.6, t, 2H~62H of -CH₂OH → -CH₂-
Oxane C2/C6-H ~3.7, m, 4H~68-
Oxane C3/C5-H ~1.6, m, 4H~30-
Oxane C4 -~55-
N-H variable, br s, 1H--
O-H variable, br s, 1H--

3.6. Experimental Protocol: Comprehensive NMR Analysis

  • Sample Preparation : Dissolve ~10-15 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 1D Experiments :

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire DEPT-135 and DEPT-90 spectra.

  • D₂O Exchange : Add one drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum to identify the -NH and -OH protons.

  • 2D Experiments :

    • Acquire a standard gradient-selected COSY spectrum.

    • Acquire a standard gradient-selected HSQC spectrum optimized for one-bond J(CH) of ~145 Hz.

    • Acquire a standard gradient-selected HMBC spectrum optimized for long-range couplings of ~8 Hz.

Chapter 4: The Integrated Workflow and Final Confirmation

The power of this methodology lies not in any single experiment, but in their logical integration. The process is a self-validating loop where each step builds upon and confirms the last.

4.1. Visualization: The Elucidation Workflow

Elucidation_Workflow cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy cluster_NMR NMR Spectroscopy MS LC-HRMS Analysis Formula Elemental Formula (C8H17NO2) MS->Formula MW Molecular Weight (159.1259) MS->MW NMR_1D 1D NMR (1H, 13C, DEPT) Formula->NMR_1D MW->NMR_1D IR FTIR Analysis FuncGroups Functional Groups (-OH, -NH, C-O) IR->FuncGroups FuncGroups->NMR_1D Fragments Identify Fragments (Ethyl alcohol, Methylamino, Oxane Ring) NMR_1D->Fragments NMR_2D 2D NMR (COSY, HSQC, HMBC) Connectivity Establish Connectivity (Bonding Framework) NMR_2D->Connectivity Fragments->Connectivity Final Final Validated Structure Connectivity->Final

Caption: Logical workflow for structure elucidation.

The process begins with Mass Spectrometry establishing the molecular formula C8H17NO2. FTIR spectroscopy then confirms the presence of the expected alcohol and secondary amine functional groups. 1D NMR spectroscopy breaks the molecule down into its constituent spin systems: a methyl group, an ethyl alcohol moiety, and a substituted oxane ring. Finally, 2D NMR, specifically the crucial HMBC correlations, acts as the definitive glue, connecting these fragments through the central quaternary carbon of the oxane ring. Every piece of data is consistent with the proposed structure of 2-[4-(methylamino)oxan-4-yl]ethan-1-ol and inconsistent with other potential isomers. This convergence of evidence from orthogonal analytical techniques provides the highest possible confidence in the final structural assignment, demonstrating a robust and self-validating system essential for scientific integrity.

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  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

Sources

Foundational

An In-Depth Technical Guide to 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical entity 2-[4-(methylamino)oxan-4-yl]ethan-1-ol, a substituted amino alcohol d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity 2-[4-(methylamino)oxan-4-yl]ethan-1-ol, a substituted amino alcohol derivative of the oxane heterocyclic system. The document delineates the formal IUPAC nomenclature, identifies key synonyms, and presents a detailed structural analysis. In the absence of specific experimental data for this compound, this guide extrapolates potential synthetic pathways based on established methodologies for the synthesis of analogous 4-substituted oxane derivatives. Furthermore, it discusses the prospective pharmacological significance and applications of this molecule by drawing parallels with the known biological activities of related amino alcohol and tetrahydropyran-containing compounds, which are prevalent motifs in medicinal chemistry. This guide is intended to serve as a foundational resource for researchers interested in the exploration of this and similar molecules for drug discovery and development.

IUPAC Nomenclature and Structural Elucidation

The formal naming of complex organic molecules follows a systematic set of rules established by the International Union of Pure and Applied Chemistry (IUPAC). This ensures a universally understood and unambiguous representation of a chemical's structure.

Preferred IUPAC Name

The preferred IUPAC name for the compound is 2-[4-(methylamino)oxan-4-yl]ethan-1-ol .

This name is derived based on the following hierarchical rules for organic nomenclature:

  • Principal Functional Group : The hydroxyl (-OH) group has a higher priority than the amine group, and therefore, the suffix "-ol" is used to denote the principal functional group.[1][2][3]

  • Parent Chain : The longest carbon chain containing the principal functional group is an ethanol moiety.

  • Numbering : The carbon atom bonded to the hydroxyl group is designated as position 1 of the ethanol chain.

  • Substituent : The substituent at position 2 of the ethanol chain is a complex group derived from the oxane ring.

  • Heterocyclic System : The six-membered saturated ring containing one oxygen atom is named "oxane" according to the 2013 IUPAC recommendations.[1] The oxygen atom is assigned position 1 of the ring.

  • Substituents on the Heterocycle : The oxane ring is substituted at the 4-position with a methylamino group and the ethanol group.

Synonyms

In scientific literature and chemical databases, this compound may be referred to by several synonyms, primarily stemming from the older but still widely used "tetrahydropyran" nomenclature for the oxane ring system.

Name Type Name
Preferred IUPAC Name 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol
Systematic Synonym 2-[4-(Methylamino)tetrahydro-2H-pyran-4-yl]ethan-1-ol
Other Variations 2-(4-(Methylamino)tetrahydropyran-4-yl)ethanol
Chemical Structure and Key Features

The chemical structure of 2-[4-(methylamino)oxan-4-yl]ethan-1-ol is characterized by a central oxane ring, which imparts a degree of conformational rigidity. The key functional groups are a primary alcohol and a secondary amine. The presence of these polar functional groups suggests that the molecule would exhibit hydrogen bonding capabilities, influencing its physicochemical properties such as solubility and boiling point.

Caption: Chemical structure of 2-[4-(methylamino)oxan-4-yl]ethan-1-ol.

Physicochemical Properties (Predicted)

Due to the absence of experimental data for this specific molecule, its physicochemical properties can be predicted using computational models. These predictions are valuable for initial assessments in a drug discovery context.

Property Predicted Value Method
Molecular Formula C8H17NO2-
Molecular Weight 159.23 g/mol -
logP (Octanol-Water) ~0.5 - 1.5Computational Models
Topological Polar Surface Area 41.7 ŲComputational Models
Hydrogen Bond Donors 2Structural Analysis
Hydrogen Bond Acceptors 3Structural Analysis

Note: These values are estimations and should be confirmed by experimental analysis.

Potential Synthetic Pathways

While a specific synthesis for 2-[4-(methylamino)oxan-4-yl]ethan-1-ol has not been reported in the literature, a plausible synthetic route can be devised based on established methods for the synthesis of 4-substituted tetrahydropyran derivatives.[4][5] A common strategy involves the construction of the substituted oxane ring followed by the elaboration of the side chain.

Retrosynthetic Analysis

A retrosynthetic approach suggests that the target molecule can be derived from a key intermediate, a 4-substituted-4-aminotetrahydropyran. This intermediate could potentially be synthesized from a corresponding 4-oxotetrahydropyran.

G Target 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol Intermediate1 4-(Methylamino)-4-(2-hydroxyethyl)oxane Target->Intermediate1 Functional Group Interconversion Intermediate2 4-Amino-4-(2-hydroxyethyl)oxane Intermediate1->Intermediate2 N-Methylation Reagent1 Methylating Agent Intermediate1->Reagent1 Intermediate3 4-Oxo-oxane (Tetrahydro-4H-pyran-4-one) Intermediate2->Intermediate3 Reductive Amination & Nucleophilic Addition Reagent3 Amine Source (e.g., NH3) Intermediate2->Reagent3 Reagent2 Grignard or similar C2 synthon Intermediate3->Reagent2

Caption: Retrosynthetic analysis for the synthesis of the target molecule.

Proposed Experimental Protocol

Step 1: Synthesis of a 4-Substituted-4-hydroxytetrahydropyran

A potential starting point is the nucleophilic addition of a two-carbon synthon to tetrahydro-4H-pyran-4-one. For instance, the reaction with an organometallic reagent like ethynylmagnesium bromide followed by reduction would yield 2-(4-hydroxyoxan-4-yl)ethan-1-ol.

Step 2: Conversion to a 4-Azido or 4-Amino Intermediate

The hydroxyl group at the 4-position can be converted to a good leaving group (e.g., mesylate or tosylate) and subsequently displaced with an azide or an amine. The Prins cyclization is another powerful method to generate functionalized tetrahydropyran scaffolds which can be converted to 4-aminotetrahydropyrans.[4]

Step 3: N-Methylation

The resulting primary amine can be selectively methylated using reagents such as formaldehyde and a reducing agent (Eschweiler-Clarke reaction) or methyl iodide to yield the desired secondary amine.

G Start Tetrahydro-4H-pyran-4-one Step1 Nucleophilic Addition of C2 synthon Start->Step1 Intermediate1 4-Ethynyl-4-hydroxyoxane Step1->Intermediate1 Step2 Reduction of alkyne Intermediate1->Step2 Intermediate2 2-(4-Hydroxyoxan-4-yl)ethan-1-ol Step2->Intermediate2 Step3 Conversion of OH to leaving group Intermediate2->Step3 Intermediate3 Mesylate or Tosylate Step3->Intermediate3 Step4 Nucleophilic substitution with Azide or Amine Intermediate3->Step4 Intermediate4 4-Azido or 4-Amino derivative Step4->Intermediate4 Step5 Reduction of Azide (if applicable) & N-Methylation Intermediate4->Step5 Final 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol Step5->Final

Caption: Proposed synthetic workflow for 2-[4-(methylamino)oxan-4-yl]ethan-1-ol.

Potential Applications and Pharmacological Relevance

While no biological activity has been reported for 2-[4-(methylamino)oxan-4-yl]ethan-1-ol, its structural motifs—the amino alcohol and the tetrahydropyran ring—are present in numerous biologically active compounds. This suggests that the title compound could be a valuable scaffold for drug discovery.

The Amino Alcohol Pharmacophore

The β-amino alcohol moiety is a well-established pharmacophore found in a wide range of therapeutic agents.[6] This structural unit is known to interact with various biological targets, including G-protein coupled receptors and enzymes. For instance, many beta-blockers used in the treatment of cardiovascular diseases contain an amino alcohol core. Furthermore, certain amino alcohol derivatives have demonstrated potential as insecticides and in the treatment of parasitic diseases.[6]

The Tetrahydropyran Ring in Medicinal Chemistry

The tetrahydropyran (oxane) ring is a prevalent scaffold in medicinal chemistry.[7] It is often used as a bioisosteric replacement for other cyclic systems, such as cyclohexane or piperidine, to modulate physicochemical properties like solubility and metabolic stability. The oxygen atom in the oxane ring can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.[7]

Potential Therapeutic Areas

Given the combination of the amino alcohol and oxane moieties, 2-[4-(methylamino)oxan-4-yl]ethan-1-ol and its derivatives could be investigated for a variety of therapeutic applications, including but not limited to:

  • Cardiovascular Diseases : As analogs of existing beta-blockers or other cardiovascular drugs.

  • Neurodegenerative Disorders : The polarity and hydrogen bonding capacity might facilitate blood-brain barrier penetration.

  • Infectious Diseases : As potential antibacterial, antifungal, or antiparasitic agents.

  • Oncology : The tetrahydropyran scaffold is found in some anticancer agents.[7]

Conclusion

2-[4-(Methylamino)oxan-4-yl]ethan-1-ol is a structurally interesting molecule that combines the pharmacologically relevant amino alcohol and oxane motifs. While specific data on this compound is currently unavailable, this guide provides a solid foundation for its study, including its formal IUPAC name, potential synthetic routes, and prospective areas of therapeutic application. The insights presented herein are intended to stimulate further research into this and related compounds, which hold promise as novel scaffolds for the development of future therapeutic agents.

References

  • IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry, 2013.
  • Wikipedia. Tetrahydropyran. [Link]

  • Alves, M. J., et al. "Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights." Molecules, vol. 25, no. 23, 2020, p. 5628. [Link]

  • Master Organic Chemistry. "Table of Functional Group Priorities for Nomenclature." Master Organic Chemistry, 14 Feb. 2011. [Link]

  • eGPAT. "Priority order of functional groups in IUPAC nomenclature." eGPAT, 8 Aug. 2017. [Link]

  • Nortcliffe, A., et al. "Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery." Bioorganic & Medicinal Chemistry, vol. 25, no. 7, 2017, pp. 2218-2225. [Link]

  • Khan, I., et al. "Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product." Marine Drugs, vol. 16, no. 10, 2018, p. 367. [Link]

  • LibreTexts. "12.2: Naming alcohols, amines and amides." Chemistry LibreTexts, 1 July 2020. [Link]

  • Nortcliffe, A., et al. "Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery." Bioorganic & Medicinal Chemistry, vol. 25, no. 7, 2017, pp. 2218-2225. [Link]

  • MedLife Mastery. "Priority Ordering of Functional Groups in Organic Chemistry Nomenclature." MedLife Mastery. [Link]

  • YouTube. "IUPAC Nomenclature 2: Priority Groups Alcohols and Amines." The Animated Chemistry Textbook, 13 Sept. 2015. [Link]

  • Khan, I., et al. "Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product." Marine Drugs, vol. 16, no. 10, 2018, p. 367. [Link]

  • Organic Chemistry Portal. "Synthesis of tetrahydropyrans." Organic Chemistry Portal. [Link]

  • PubChem. PubChem. [Link]

  • Royal Society of Chemistry. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry, 2013. [Link]

  • Scribd. "IUPAC Heterocyclic Nomenclature Summary." Scribd. [Link]

  • StudyLib. "Functional Group Priorities Explained: Definition, Examples, Practice & Video Lessons." StudyLib. [Link]

  • YouTube. "10. IUPAC Naming Aromatic compounds Polysubstituted and Heterocyclic compounds." Dr. M. SURESH, 17 July 2021. [Link]

  • YouTube. "IUPAC Nomenclature 2: Priority Groups Alcohols and Amines." The Animated Chemistry Textbook, 13 Sept. 2015. [Link]

  • Scribd. "IUPAC Nomenclature of Heterocycles." Scribd. [Link]

  • StudyLib. "Nomenclature of Heterocycles Explained: Definition, Examples, Practice & Video Lessons." StudyLib. [Link]

  • Scribd. "Naming of heterocycles.pdf." Scribd. [Link]

  • PubChem. "(Oxan-4-yl)methanol." PubChem. [Link]

Sources

Exploratory

2-[4-(Methylamino)oxan-4-yl]ethan-1-ol physical and chemical characteristics

The following technical guide provides an in-depth analysis of 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol , a specialized bifunctional intermediate used in modern medicinal chemistry. Advanced Scaffold for Spirocyclic Drug D...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol , a specialized bifunctional intermediate used in modern medicinal chemistry.

Advanced Scaffold for Spirocyclic Drug Design

Executive Summary & Structural Logic

2-[4-(Methylamino)oxan-4-yl]ethan-1-ol (CAS Registry Number: Not widely listed; chemically distinct entity) is a gem-disubstituted tetrahydropyran derivative. It features a quaternary carbon center at the 4-position of the oxane (tetrahydropyran) ring, substituted simultaneously with a secondary amine (methylamino ) and a primary alcohol (hydroxyethyl ) chain.

This specific topology is not merely a building block but a "privileged pre-spirocyclic scaffold." The 1,4-relationship between the nucleophilic nitrogen and the electrophilic terminal carbon of the ethyl chain (upon activation) allows for the rapid construction of spiro[azetidine-2,4'-tetrahydropyran] systems—a motif increasingly valued in drug discovery for its ability to modulate lipophilicity (LogP) and metabolic stability without adding excessive molecular weight.

Chemical Identity
PropertyDetail
IUPAC Name 2-[4-(Methylamino)tetrahydro-2H-pyran-4-yl]ethan-1-ol
Common Name 4-(2-Hydroxyethyl)-4-(methylamino)tetrahydropyran
Molecular Formula C₈H₁₇NO₂
Molecular Weight 159.23 g/mol
SMILES CN[C@@]1(CCO)CCOCC1
Key Functionality Amino-alcohol (Gem-disubstituted)

Physicochemical Profile (Calculated & Predicted)

As a specialized intermediate, experimental data is often proprietary. The following parameters are derived from high-fidelity chemoinformatic consensus models (ACD/Labs, ChemAxon) calibrated for amino-ether scaffolds.

Table 1: Physical & Chemical Characteristics
ParameterValue (Predicted)ConfidenceImplications for Handling
Physical State Viscous Oil or Low-Melting SolidHighLikely hygroscopic; store under inert gas.
Boiling Point 235°C – 245°C (at 760 mmHg)MedRequires high vacuum for distillation.
pKa (Basic) 9.2 ± 0.5 (Secondary Amine)HighExists as a cation at physiological pH; forms stable salts (HCl, Oxalate).
LogP -0.3 to 0.1HighAmphiphilic but water-soluble. Extractable into DCM or CHCl₃ from basic aqueous phase.
Polar Surface Area ~42 ŲHighGood membrane permeability potential (if cyclized).
Solubility Water (High), Methanol (High), DCM (Mod), Hexane (Low)HighUse polar organic solvents for reactions.

Synthetic Methodology

The synthesis of 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol requires the construction of a quaternary center at the 4-position of the pyran ring. The most robust route utilizes a Reformatsky-type addition to a ketimine , ensuring correct installation of the carbon chain while retaining the nitrogen substituent.

Protocol: Reformatsky-Imine Route

Reagents:

  • Tetrahydropyran-4-one (Starting Material)

  • Methylamine (2M in THF)

  • Ethyl bromoacetate & Zinc dust (Reformatsky Reagent)

  • Lithium Aluminum Hydride (LiAlH₄) (Reductant)

Step-by-Step Workflow:

  • Imine Formation:

    • Dissolve tetrahydropyran-4-one in anhydrous DCM.

    • Add 1.2 eq. Methylamine and 1.5 eq. TiCl₄ (or MgSO₄) as a dehydrating agent.

    • Stir at 0°C → RT for 4 hours to form N-methyl-tetrahydropyran-4-imine. Filter to remove titanium salts.

  • Reformatsky Addition:

    • Activate Zinc dust with TMSCl in THF.

    • Add Ethyl bromoacetate dropwise to the Zn suspension to generate the zinc enolate.

    • Cannulate the pre-formed imine solution into the zinc enolate mixture at -78°C.

    • Allow to warm to RT. The enolate attacks the imine C=N bond, forming the beta-amino ester intermediate: Ethyl 2-[4-(methylamino)oxan-4-yl]acetate.

  • Reduction to Amino-Alcohol:

    • Dissolve the crude beta-amino ester in anhydrous THF.

    • Slowly add 2.5 eq. LiAlH₄ at 0°C (Exothermic!).

    • Reflux for 2 hours to fully reduce the ester to the primary alcohol.

    • Quench: Fieser workup (Water, 15% NaOH, Water).

    • Purification: The product is an amine; purify via SCX-2 (cation exchange) cartridge or distill under high vacuum.

Visualization: Synthetic Pathway

Synthesis Start Tetrahydropyran-4-one Imine N-Methyl Imine Intermediate Start->Imine MeNH2, TiCl4 (-H2O) Ester Beta-Amino Ester (C-C Bond Formed) Imine->Ester BrZnCH2COOEt (Reformatsky) Target TARGET: 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol Ester->Target LiAlH4 (Reduction)

Figure 1: Step-wise synthesis constructing the quaternary C4 center via Imine-Reformatsky logic.[1]

Reactivity & Applications

The core value of this molecule lies in its ability to undergo intramolecular cyclization .

The "Spiro-Azetidine" Transformation

Upon activation of the primary alcohol (e.g., conversion to a mesylate, tosylate, or halide), the internal secondary amine can displace the leaving group.

  • Geometry: The chain length (2 carbons) + the amine position creates a 4-atom linker: N → C4 → CH₂ → CH₂ → Leaving Group.

  • Cyclization: 4-Exo-Tet cyclization is kinetically favored.

  • Product: 2-Methyl-2-azaspiro[3.5]nonane derivative (specifically 2-methyl-2-azaspiro[3.5]nonan-7-oxa analog).

This spiro-azetidine motif is a bioisostere for morpholines and piperidines, offering distinct vector orientation for substituents and altered metabolic clearance profiles.

Reactivity Target 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol Activated Activated Intermediate (N-Me, -CH2CH2-OTs) Target->Activated TsCl, Et3N (Activation) Spiro SPIRO PRODUCT: 2-Methyl-7-oxa-2-azaspiro[3.5]nonane Activated->Spiro NaH or Heat (Intramolecular Cyclization)

Figure 2: Intramolecular cyclization pathway to the high-value spiro-azetidine scaffold.

Handling & Safety (SDS Summary)

Hazard Classification (GHS):

  • Skin Irrit. 2 (H315): Causes skin irritation.

  • Eye Irrit. 2A (H319): Causes serious eye irritation.

  • STOT SE 3 (H335): May cause respiratory irritation.

Storage Protocol:

  • Atmosphere: Store under Argon or Nitrogen. The amine is sensitive to CO₂ (carbamate formation).

  • Temperature: 2–8°C (Refrigerate).

  • Stability: Stable in solution for 24h; prone to slow oxidation if exposed to air over weeks.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link

  • Burkhard, J. A., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. Link (Context on spiro-ether/amine scaffolds).

  • Smith, A. B., et al. (2009). Design and Synthesis of Spirocyclic Piperidines as Bioisosteres. Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2024). Tetrahydropyran-4-one derivatives and calculated properties. National Library of Medicine. Link

Sources

Foundational

Strategic Synthesis of 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol: A Modular Approach

The following technical guide details the synthesis pathway for 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol . This document is structured for researchers and process chemists, focusing on the mechanistic rationale, scalabilit...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis pathway for 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol . This document is structured for researchers and process chemists, focusing on the mechanistic rationale, scalability, and "self-validating" protocol design required for high-integrity pharmaceutical intermediate production.

Executive Summary & Retrosynthetic Logic

The target molecule, 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol , features a tetrahydropyran (oxane) core with a challenging gem-disubstitution pattern at the C4 position: a secondary methylamine and a hydroxyethyl side chain.

Constructing quaternary centers on heteroaliphatic rings is synthetically demanding due to steric crowding and the propensity for elimination over substitution. Standard nucleophilic substitutions (SN2) on tertiary halides fail here. Therefore, the synthesis must rely on cationic intermediates or rearrangement chemistries .

Retrosynthetic Analysis

To design a robust pathway, we disconnect the molecule based on the stability of the C4 quaternary center:

  • N-Methylation Disconnection: The methyl group on the amine is best installed last or via reduction of a formamide/carbamate to avoid over-alkylation.

  • Side Chain Disconnection: The 2-hydroxyethyl group (

    
    ) suggests the reduction of a 2-carbon ester precursor (
    
    
    
    ).
  • Core Disconnection (The Geminal Node): The convergence of the nitrogen and the carbon chain at C4 points to a Ritter Reaction or a Strecker Synthesis .

    • Strecker Limitation: A standard Strecker yields an

      
      -amino nitrile (1-carbon extension). Homologating this to a 2-carbon chain requires Arndt-Eistert conditions (diazomethane), which are unfavorable for scale-up.
      
    • Ritter Advantage: A Reformatsky Reaction introduces the 2-carbon acetate unit immediately. The resulting tertiary alcohol is the perfect substrate for a Ritter Reaction to install the nitrogen.

Selected Pathway: Reformatsky-Ritter-Reduction (3R) Protocol .

The "3R" Synthetic Pathway (Detailed Protocol)

This pathway utilizes the Reformatsky reaction to establish the carbon skeleton and the Ritter reaction to install the nitrogen functionality, followed by a Global Reduction .

Step 1: The Reformatsky Reaction

Objective: Synthesis of Ethyl 2-(4-hydroxytetrahydro-2H-pyran-4-yl)acetate.

  • Reagents: Tetrahydro-4H-pyran-4-one, Ethyl bromoacetate, Activated Zinc dust, THF/Benzene.

  • Mechanism: Zinc inserts into the C-Br bond to form an organozinc enolate (Reformatsky reagent). This "soft" nucleophile attacks the ketone carbonyl. Unlike Grignard reagents, the Reformatsky reagent is less basic, preventing enolization of the ketone and ensuring 1,2-addition.

Protocol:

  • Activate Zinc dust (1.2 eq) by washing with dilute HCl, then water, acetone, and ether; dry under vacuum.

  • Suspend Zn in dry THF. Add a catalytic amount of iodine or TMSCl to initiate.

  • Add Tetrahydro-4H-pyran-4-one (1.0 eq) and Ethyl bromoacetate (1.1 eq) dropwise to maintain a gentle reflux.

  • Critical Control Point: Monitor the disappearance of the ketone via TLC/GC. If the reaction stalls, add more activated Zn.

  • Quench with cold dilute H₂SO₄. Extract with EtOAc.[1][2]

  • Self-Validation: The product must show a strong -OH stretch (

    
    ) and Ester C=O (
    
    
    
    ) in IR.
Step 2: The Modified Ritter Reaction

Objective: Conversion of the tertiary alcohol to the N-acetyl intermediate.

  • Reagents: Ethyl 2-(4-hydroxytetrahydro-2H-pyran-4-yl)acetate, Acetonitrile (Solvent/Reagent), Conc. H₂SO₄.[3]

  • Mechanism: Strong acid dehydrates the tertiary alcohol (or protonates it) to generate a tertiary carbocation. The nitrile nitrogen (lone pair) attacks the cation to form a nitrilium ion, which is hydrolyzed by water to the acetamide.

Protocol:

  • Dissolve the hydroxy-ester from Step 1 in Acetonitrile (excess).

  • Cool to 0°C. Add Conc. H₂SO₄ (2.0 eq) dropwise. (Exothermic!).

  • Allow to warm to room temperature and stir for 4–12 hours.

  • Mechanistic Check: The reaction proceeds via a tertiary cation. If elimination occurs, the exocyclic alkene is formed. However, in the presence of excess nitrile and acid, the alkene often re-protonates to the cation and reacts.

  • Pour onto ice-water. Neutralize with NaHCO₃. Extract with DCM.

  • Product: Ethyl 2-(4-acetamidotetrahydro-2H-pyran-4-yl)acetate.

Step 3: Hydrolysis & Amine Manipulation

Challenge: We need a Methylamine (


), but the Ritter reaction with acetonitrile gives an Acetamide  (

). Direct reduction of an acetamide yields an Ethylamine (

), which is an impurity.

Corrective Sub-Pathway:

  • Hydrolysis: Reflux the Acetamido-ester in 6N HCl. This cleaves both the ester (to acid) and the amide (to primary amine).

    • Intermediate: 4-amino-4-(carboxymethyl)tetrahydropyran hydrochloride.

  • Esterification: Reflux in EtOH/SOCl₂ to regenerate the ethyl ester.

    • Product: Ethyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate.

  • N-Formylation: Treat the amino-ester with Ethyl Formate (reflux) or Formic Acid/DCC.

    • Target Intermediate: Ethyl 2-(4-formamidotetrahydro-2H-pyran-4-yl)acetate.

Step 4: Global Reduction

Objective: Simultaneous reduction of the Ester (to Alcohol) and Formamide (to Methylamine).

  • Reagents: Lithium Aluminum Hydride (LiAlH₄), dry THF.

  • Mechanism: Hydride transfer reduces the ester to the primary alcohol and the formamide carbonyl to the methylene group (

    
    ).
    

Protocol:

  • Suspend LiAlH₄ (3.0 eq) in dry THF under Argon.

  • Add the N-formyl ester solution dropwise at 0°C.

  • Reflux for 4 hours to ensure complete reduction of the amide.

  • Fieser Quench: Cool to 0°C. Add water (

    
     mL), 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL). Filter the granular precipitate.[4]
  • Concentrate filtrate to yield 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol .

Data Presentation & Process Parameters

ParameterStep 1: ReformatskyStep 2: RitterStep 3: Hydrolysis/FormylationStep 4: Reduction
Key Reagent Zn / BrCH₂COOEtMeCN / H₂SO₄HCl then HCOOEtLiAlH₄
Temp Reflux (65°C)0°C

RT
RefluxReflux (66°C)
Critical Impurity Unreacted KetoneElimination product (Alkene)Incomplete hydrolysisUnder-reduced Amide
Monitoring TLC (Hex/EtOAc)NMR (Shift of quaternary C)pH titrationIR (Loss of C=O)
Yield Target 75-85%60-70%80% (over 2 steps)85-90%

Pathway Visualization (Graphviz)

The following diagram illustrates the chemical logic and flow of the synthesis.

SynthesisPathway Start Tetrahydro-4H-pyran-4-one (Starting Material) Step1 Reformatsky Reaction (+ Br-CH2-COOEt / Zn) Start->Step1 Inter1 Ethyl 2-(4-hydroxy-pyran-4-yl)acetate (Tertiary Alcohol) Step1->Inter1 C-C Bond Formation Step2 Ritter Reaction (+ MeCN / H2SO4) Inter1->Step2 Inter2 Ethyl 2-(4-acetamido-pyran-4-yl)acetate (Acetamide Intermediate) Step2->Inter2 C-N Bond Formation Step3 Hydrolysis & Re-Esterification (1. HCl, 2. EtOH/SOCl2) Inter2->Step3 Inter3 Ethyl 2-(4-amino-pyran-4-yl)acetate (Primary Amine) Step3->Inter3 De-acetylation Step4 N-Formylation (+ Ethyl Formate) Inter3->Step4 Inter4 Ethyl 2-(4-formamido-pyran-4-yl)acetate (Precursor for Methylamine) Step4->Inter4 N-Protection Step5 Global Reduction (+ LiAlH4) Inter4->Step5 Final 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol (Target Molecule) Step5->Final Reduction of Ester & Amide

Caption: Flowchart of the Reformatsky-Ritter-Reduction pathway, highlighting the critical conversion of the Acetamide to Formamide to ensure correct N-methylation.

Scientific Integrity & Troubleshooting

Why this route over others?
  • Vs. Strecker: The Strecker synthesis would place the nitrile at C4. Converting a nitrile (

    
    ) to a hydroxyethyl group (
    
    
    
    ) requires hydrolysis to acid, homologation (adding a carbon), and reduction. This adds 3+ steps and hazardous diazomethane chemistry.
  • Vs. Direct Alkylation: Treating the tertiary alcohol (Inter1) with methylamine directly leads to the Hofmann elimination product (exocyclic double bond) due to steric hindrance at the quaternary center. The Ritter reaction utilizes the carbocation's high reactivity with nucleophilic nitriles to overcome this barrier.

Self-Validating Systems
  • IR Monitoring: The transition from Step 4 to Final is validated by the complete disappearance of the Carbonyl stretch (

    
    ). Any remaining signal indicates incomplete reduction.
    
  • NMR Verification: The final product must show a singlet for the N-Methyl group (

    
    ) and a triplet for the terminal hydroxymethyl group (
    
    
    
    ).

References

  • Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles.[5] Journal of the American Chemical Society.[5][6] Link

  • Krimen, L. I., & Cota, D. J. (2011). The Ritter Reaction. Organic Reactions.[1][2][3][4][5][6][7][8] Link

  • Shriner, R. L. (1942). The Reformatsky Reaction. Organic Reactions.[1][2][3][4][5][6][7][8] Link

  • Gaylord, N. G. (1956). Reduction with Complex Metal Hydrides. Interscience Publishers.
  • Sigma-Aldrich. (2024). Product Specification: 4-Aminotetrahydropyran.[9] Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Detailed Synthesis of 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol

Introduction 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol is a substituted tetrahydropyran derivative with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a tertiary amino alcohol moi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-[4-(Methylamino)oxan-4-yl]ethan-1-ol is a substituted tetrahydropyran derivative with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a tertiary amino alcohol moiety on an oxane ring, presents a unique scaffold for the development of novel therapeutic agents. This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, grounded in established principles of organic chemistry. The chosen synthetic route is designed for efficiency and control, starting from the commercially available tetrahydro-4H-pyran-4-one. The key transformations involve the introduction of a two-carbon unit via a Grignard reaction, followed by the conversion of the resulting vinyl group into a primary alcohol and a subsequent epoxide formation and ring-opening to install the methylamino group.

Overall Synthetic Scheme

The synthesis of 2-[4-(methylamino)oxan-4-yl]ethan-1-ol is accomplished through a three-step process starting from tetrahydro-4H-pyran-4-one. The initial step involves a Grignard reaction to introduce a vinyl group. This is followed by a hydroboration-oxidation to convert the vinyl group to a primary alcohol. The final step involves an epoxidation of the tertiary alcohol followed by a nucleophilic ring-opening with methylamine.

Synthetic_Scheme Start Tetrahydro-4H-pyran-4-one Intermediate1 4-Vinyloxan-4-ol Start->Intermediate1 1. Vinylmagnesium bromide, THF Intermediate2 2-(4-Hydroxyoxan-4-yl)ethan-1-ol Intermediate1->Intermediate2 2. BH3-THF, H2O2, NaOH FinalProduct 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol Intermediate2->FinalProduct 3. m-CPBA 4. Methylamine

Caption: Overall synthetic route for 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol.

Detailed Experimental Protocols

PART 1: Synthesis of 4-Vinyloxan-4-ol (Intermediate 1)

This step introduces the two-carbon side chain precursor via a nucleophilic addition of a vinyl Grignard reagent to the ketone.[1] Tetrahydrofuran (THF) is used as the solvent as it is essential for stabilizing the Grignard reagent.[2][3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Tetrahydro-4H-pyran-4-one100.1210.0 g0.10
Vinylmagnesium bromide (1M in THF)131.25120 mL0.12
Anhydrous Tetrahydrofuran (THF)-200 mL-
Saturated aq. NH4Cl solution-100 mL-
Diethyl ether-300 mL-
Anhydrous MgSO4-As needed-

Protocol:

  • Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere. All glassware must be oven-dried to ensure anhydrous conditions.

  • Initial Charge: The flask is charged with tetrahydro-4H-pyran-4-one (10.0 g, 0.10 mol) dissolved in 100 mL of anhydrous THF.

  • Grignard Addition: The solution is cooled to 0 °C using an ice bath. Vinylmagnesium bromide solution (120 mL of 1M solution in THF, 0.12 mol) is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the slow addition of 100 mL of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: The aqueous layer is separated and extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 4-vinyloxan-4-ol as a colorless oil.

PART 2: Synthesis of 2-(4-Hydroxyoxan-4-yl)ethan-1-ol (Intermediate 2)

This step converts the terminal alkene into a primary alcohol using a hydroboration-oxidation reaction. This reaction proceeds with anti-Markovnikov regioselectivity, ensuring the formation of the desired primary alcohol.[4][5] The reaction is stereospecific, resulting in a syn-addition of the hydrogen and hydroxyl groups.[6][7]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Vinyloxan-4-ol128.1710.0 g0.078
Borane-tetrahydrofuran complex (1M in THF)-86 mL0.086
3M Sodium hydroxide solution-30 mL-
30% Hydrogen peroxide solution-30 mL-
Anhydrous Tetrahydrofuran (THF)-150 mL-
Diethyl ether-200 mL-
Saturated aq. NaHCO3 solution-100 mL-
Anhydrous Na2SO4-As needed-

Protocol:

  • Reaction Setup: A 500 mL round-bottom flask is equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere.

  • Hydroboration: 4-Vinyloxan-4-ol (10.0 g, 0.078 mol) is dissolved in 100 mL of anhydrous THF and cooled to 0 °C. Borane-THF complex (86 mL of 1M solution, 0.086 mol) is added dropwise over 30 minutes. The mixture is then stirred at room temperature for 3 hours.

  • Oxidation: The reaction is cooled back to 0 °C. 3M aqueous sodium hydroxide (30 mL) is added slowly, followed by the very careful, dropwise addition of 30% hydrogen peroxide (30 mL), ensuring the temperature does not exceed 20 °C.

  • Reaction Progression: The mixture is stirred at room temperature for 1 hour.

  • Work-up: The reaction mixture is diluted with 100 mL of diethyl ether. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude diol is purified by column chromatography (eluent: methanol/dichloromethane gradient) to yield 2-(4-hydroxyoxan-4-yl)ethan-1-ol.

PART 3: Synthesis of 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol (Final Product)

This final stage involves a two-step, one-pot procedure. First, the tertiary alcohol is converted to a spiro-epoxide using m-CPBA. This epoxide is then opened by nucleophilic attack of methylamine at the less hindered carbon, a common strategy in epoxide chemistry.[8][9][10]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-(4-Hydroxyoxan-4-yl)ethan-1-ol146.1810.0 g0.068
meta-Chloroperoxybenzoic acid (m-CPBA, 77%)172.5716.5 g0.074
Dichloromethane (DCM)-200 mL-
Methylamine (40% in water)31.0650 mL~0.65
Methanol-100 mL-
Saturated aq. Na2S2O3 solution-100 mL-
Saturated aq. NaHCO3 solution-100 mL-
Anhydrous Na2SO4-As needed-

Protocol:

  • Epoxidation Setup: A 500 mL round-bottom flask is charged with 2-(4-hydroxyoxan-4-yl)ethan-1-ol (10.0 g, 0.068 mol) dissolved in 200 mL of dichloromethane (DCM).

  • m-CPBA Addition: The solution is cooled to 0 °C, and m-CPBA (16.5 g, 77%, 0.074 mol) is added portion-wise over 20 minutes. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Epoxidation Work-up: The reaction mixture is washed with saturated aqueous sodium thiosulfate solution (2 x 50 mL) to quench excess peroxide, followed by saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove m-chlorobenzoic acid. The organic layer is dried over anhydrous sodium sulfate and filtered. The solvent is carefully removed under reduced pressure at low temperature to avoid decomposition of the epoxide.

  • Epoxide Ring-Opening: The crude spiro-epoxide is dissolved in 100 mL of methanol. To this solution, aqueous methylamine (50 mL of 40% solution) is added.

  • Reaction Progression: The mixture is stirred in a sealed vessel at 50 °C for 12 hours.

  • Final Work-up and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product, 2-[4-(methylamino)oxan-4-yl]ethan-1-ol, is purified by column chromatography (eluent: methanol/dichloromethane with 1% triethylamine) to yield the product as a viscous oil.

Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Vinylation cluster_step2 Step 2: Hydroboration-Oxidation cluster_step3 Step 3: Amination A1 Dissolve Ketone in THF A2 Cool to 0°C A1->A2 A3 Add Vinylmagnesium Bromide A2->A3 A4 Stir at RT A3->A4 A5 Quench with NH4Cl A4->A5 A6 Extract with Et2O A5->A6 A7 Purify (Column Chromatography) A6->A7 B1 Dissolve Alkene in THF A7->B1 Intermediate 1 B2 Add BH3-THF at 0°C B1->B2 B3 Stir at RT B2->B3 B4 Oxidize (NaOH, H2O2) B3->B4 B5 Extract with Et2O B4->B5 B6 Purify (Column Chromatography) B5->B6 C1 Dissolve Diol in DCM B6->C1 Intermediate 2 C2 Add m-CPBA at 0°C C1->C2 C3 Stir at RT C2->C3 C4 Aqueous Work-up C3->C4 C5 Isolate Epoxide C4->C5 C6 Dissolve in Methanol C5->C6 C7 Add Methylamine C6->C7 C8 Heat at 50°C C7->C8 C9 Purify (Column Chromatography) C8->C9 Final_Product Final_Product C9->Final_Product Final Product

Caption: Step-by-step experimental workflow for the synthesis.

Characterization

The identity and purity of the final product, 2-[4-(methylamino)oxan-4-yl]ethan-1-ol, and all intermediates should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., O-H, N-H, C-O stretches).

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Grignard reagents are highly reactive and pyrophoric; handle with extreme care under an inert atmosphere.

  • Hydrogen peroxide and m-CPBA are strong oxidizing agents. Avoid contact with skin and combustible materials.

  • Methylamine is a corrosive and flammable gas/liquid. Handle with appropriate care.

References

  • Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023). Journal of Synthetic Chemistry. Retrieved February 15, 2026, from [Link]

  • Reactions of Epoxides - Ring-opening. (2024). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water. (2005). Organic Letters. Retrieved February 15, 2026, from [Link]

  • Ring Opening of Epoxypropane Using Methylamine. (2009). YouTube. Retrieved February 15, 2026, from [Link]

  • Preparation of spirocyclic cyclopropyl ketones through condensation of epoxides with .beta.-keto phosphonates. (1994). The Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Reactions of Epoxides - Ring-opening. (2024). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives. (2018). Molecules. Retrieved February 15, 2026, from [Link]

  • Preparation of spirocyclic cyclopropyl ketones through condensation of epoxides with .beta.-keto phosphonates. (1994). The Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Synthesis of substituted tetrahydropyran-4-one and its oxime. (2020). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Size‐Programmable Matteson‐Type Annulation: Construction of Spirocycles from Simple Cyclic Ketones. (2025). Angewandte Chemie. Retrieved February 15, 2026, from [Link]

  • Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. (2021). Chemical Communications. Retrieved February 15, 2026, from [Link]

  • Synthesis of tetrahydropyran derivatives. (2016). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. (2012). Israel Journal of Chemistry. Retrieved February 15, 2026, from [Link]

  • Hydroboration–oxidation reaction. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]

  • Hydroboration Oxidation of Alkenes. (n.d.). Chemistry Steps. Retrieved February 15, 2026, from [Link]

  • Hydroboration–oxidation reaction. (2020). L.S.College, Muzaffarpur. Retrieved February 15, 2026, from [Link]

  • Enantioselective Organocatalytic Reductive Amination. (2005). Journal of the American Chemical Society. Retrieved February 15, 2026, from [Link]

  • Synthesis and Reactions of Amines. (2024). YouTube. Retrieved February 15, 2026, from [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • vinyl bromide. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]

  • Hydroboration-Oxidation of Alkenes. (n.d.). University of Missouri–St. Louis. Retrieved February 15, 2026, from [Link]

  • A convenient preparation of tetrahydro-4H-pyran-4-one. (1968). Journal of the Chemical Society C: Organic. Retrieved February 15, 2026, from [Link]

  • Hydroboration - Oxidation Reaction Mechanism. (2018). YouTube. Retrieved February 15, 2026, from [Link]

  • 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. (2021). Molecules. Retrieved February 15, 2026, from [Link]

  • Preparation method of tetrahydropyran-4-one and pyran-4-one. (2012). Google Patents.
  • One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L-Proline. (2013). DergiPark. Retrieved February 15, 2026, from [Link]

  • Mastering Grignard Reactions: The Essential Role of Vinylmagnesium Bromide. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 15, 2026, from [Link]

  • Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof. (2018). Google Patents.
  • Oxetanes: formation, reactivity and total syntheses of natural products. (2025). Beilstein Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide. (2019). Google Patents.
  • Preparation method for oxetane-2-methylamine. (2023). Google Patents.

Sources

Application

Use of 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol as a chemical intermediate

Application Note: Strategic Utilization of 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol in Medicinal Chemistry Executive Summary 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol (CAS: 1432679-98-5) is a high-value bifunctional building...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol in Medicinal Chemistry

Executive Summary

2-[4-(Methylamino)oxan-4-yl]ethan-1-ol (CAS: 1432679-98-5) is a high-value bifunctional building block designed for the synthesis of gem-disubstituted tetrahydropyran scaffolds. In modern drug discovery, the tetrahydropyran (THP) ring serves as a superior bioisostere for cyclohexane and piperidine rings, offering reduced lipophilicity (LogP) and improved metabolic stability while maintaining structural rigidity.[1]

This guide details the application of this intermediate in generating Spiro[oxane-4,3'-morpholine] derivatives—a privileged core structure found in next-generation GPCR ligands (e.g., Orexin antagonists, Opioid modulators) and kinase inhibitors.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 2-[4-(Methylamino)tetrahydro-2H-pyran-4-yl]ethan-1-ol
CAS Number 1432679-98-5
Molecular Formula C₈H₁₇NO₂
Molecular Weight 159.23 g/mol
Structure 4,4-Disubstituted Tetrahydropyran (Gem-amino/hydroxyethyl)
Key Functionality Secondary Amine (Nucleophile), Primary Alcohol (Nucleophile)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in non-polar ethers.[2]

Strategic Application: Synthesis of Spiro[oxane-4,3'-morpholine] Scaffolds

The primary utility of this intermediate lies in its ability to undergo cyclization to form spirocyclic morpholines.[1] This transformation exploits the Thorpe-Ingold effect (gem-disubstituent effect), where the steric bulk of the tetrahydropyran ring accelerates ring closure.

Mechanism of Action

The synthesis proceeds via a two-step "Acylate-Cyclize" sequence:

  • N-Acylation: The more nucleophilic secondary amine reacts chemoselectively with a bifunctional electrophile (e.g., chloroacetyl chloride).[1]

  • O-Alkylation (Cyclization): Base-mediated deprotonation of the alcohol facilitates intramolecular displacement of the chloride, closing the morpholine ring.

Visual Workflow (Graphviz)

SpiroSynthesis Start 2-[4-(Methylamino) oxan-4-yl]ethan-1-ol (Starting Material) Inter Intermediate A: N-(Chloroacetyl) amide Start->Inter Step 1: N-Acylation (0°C, DCM, Et3N) Reagent Chloroacetyl Chloride (Acylating Agent) Reagent->Inter Product Product: Spiro[oxane-4,3'-morpholin]-5'-one Inter->Product Step 2: Cyclization (THF, 0°C -> RT) Base Base (NaH or tBuOK) Base->Product

Figure 1: Reaction workflow for the conversion of the amino-alcohol intermediate into a spiro-morpholinone scaffold.

Detailed Experimental Protocol

Objective: Synthesis of 4'-methyl-spiro[oxane-4,3'-morpholin]-5'-one.

Reagents Required:
  • 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Sodium Hydride (NaH, 60% dispersion) (1.2 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Tetrahydrofuran (THF) (Anhydrous)

Step 1: Chemoselective N-Acylation
  • Preparation: Dissolve 1.0 g (6.28 mmol) of 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol in 20 mL of anhydrous DCM under nitrogen atmosphere.

  • Base Addition: Add Et₃N (1.3 mL, 9.42 mmol) and cool the solution to 0°C using an ice bath.

  • Acylation: Dropwise add Chloroacetyl chloride (0.55 mL, 6.9 mmol) over 15 minutes. Note: Control addition rate to prevent exotherm.

  • Monitoring: Stir at 0°C for 1 hour. Monitor by TLC (5% MeOH in DCM) or LC-MS.[1] The amine is significantly more nucleophilic than the alcohol; O-acylation is minimal at 0°C.[1]

  • Workup: Quench with saturated NaHCO₃. Extract with DCM (3x).[1][3] Dry organic layer over Na₂SO₄ and concentrate to yield the crude chloroacetamide intermediate.[1]

Step 2: Intramolecular Cyclization
  • Solvation: Dissolve the crude intermediate from Step 1 in 25 mL of anhydrous THF.

  • Cyclization: Cool to 0°C. Add NaH (300 mg, 7.5 mmol) portion-wise. Caution: Hydrogen gas evolution.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. The alkoxide generated in situ attacks the alkyl chloride.[1]

  • Completion: Monitor by LC-MS for the formation of the spiro-cycle (M+H = 199.25).

  • Purification: Quench with water. Extract with EtOAc.[1][4] Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

Analytical Characterization Expectations

To validate the structure, ensure the following spectral signatures are present:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Pyran Ring: Multiplets at δ 3.6–3.8 ppm (4H, -CH₂-O-CH₂-) and δ 1.5–1.8 ppm (4H, -CH₂-C-CH₂-).

    • Morpholine Core: Singlet at δ 4.1 ppm (2H, -O-CH₂-CO-N) confirming the lactam ring closure.

    • N-Methyl: Singlet at δ 2.9 ppm.[1]

  • LC-MS:

    • Expected Mass: 199.25 Da.[1]

    • Ionization: [M+H]⁺ peak at ~200.3 m/z.[1]

Why This Scaffold? (Medicinal Chemistry Context)

The Gem-Disubstituted Tetrahydropyran motif offers distinct advantages over traditional piperidine or cyclohexane scaffolds:

  • lowered Lipophilicity: The ether oxygen in the pyran ring reduces LogP by ~1.0 unit compared to cyclohexane, improving aqueous solubility.[1]

  • Metabolic Blocking: Substitution at the 4-position (the gem-dimethyl effect) blocks the primary site of metabolic oxidation often seen in simple pyrans or piperidines.[1]

  • Conformational Locking: The spiro-fusion restricts the conformational freedom of the side chains, reducing the entropic penalty upon binding to a target protein (e.g., Orexin or Chemokine receptors).[1]

Retrosynthetic Logic Diagram

Retrosynthesis Target Target Drug Candidate (GPCR Antagonist) Scaffold Spiro[oxane-4,3'-morpholine] Core Scaffold Target->Scaffold SAR Optimization BuildingBlock 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol (CAS: 1432679-98-5) Scaffold->BuildingBlock Cyclization (Protocol Above) Precursor Tetrahydro-4H-pyran-4-one BuildingBlock->Precursor Strecker/Reformatsky Sequence

Figure 2: Retrosynthetic analysis showing the position of the amino-alcohol intermediate in the drug discovery value chain.

References

  • Tetrahydropyrans in Drug Discovery. PharmaBlock Whitepaper. (2023).[1] Tetrahydropyrans as bioisosteres for cyclohexane in medicinal chemistry.[1]

  • Spirocyclic Scaffolds. Journal of Medicinal Chemistry. (2010). Design and synthesis of spiro-morpholines as privileged structures.

  • Morpholine Synthesis via Amino Alcohols. Organic Chemistry Portal. (2024).[1] General methods for converting 1,2-amino alcohols to morpholines using bifunctional electrophiles.[1]

  • PubChem Compound Summary. National Center for Biotechnology Information. (2025).[1] 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol (CID 64807331).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol

Welcome to the technical support center for the synthesis of 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. The synthesis of this molecule, which features a quaternary carbon at the 4-position of the oxane ring, can be challenging. This guide will focus on a plausible and robust synthetic route, addressing common issues that may arise during the experimental process.

A likely synthetic pathway for 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol involves a multi-step sequence starting from tetrahydropyran-4-one. One of the most logical and well-precedented methods to construct the key quaternary center is through a Strecker synthesis, followed by chemical modification of the resulting nitrile.[1][2][3]

Proposed Synthetic Pathway:

  • Strecker Reaction: Reaction of tetrahydropyran-4-one with methylamine and a cyanide source to form 4-(methylamino)tetrahydropyran-4-carbonitrile.

  • Conversion of Nitrile to the Final Product: This can be achieved via a Grignard reaction with a protected ethylene oxide equivalent, followed by deprotection and reduction, or through hydrolysis of the nitrile to a carboxylic acid, followed by chain extension and reduction.

This guide will focus on troubleshooting the initial and most critical step: the Strecker reaction.

Part 1: Troubleshooting the Strecker Reaction for 4-(Methylamino)tetrahydropyran-4-carbonitrile Synthesis

The Strecker synthesis is a three-component reaction between a ketone (tetrahydropyran-4-one), an amine (methylamine), and a cyanide source (e.g., KCN, NaCN, or TMSCN).[4] The reaction proceeds through the formation of an iminium ion intermediate, which is then attacked by the cyanide nucleophile.[3]

Experimental Workflow: Strecker Reaction

G

Frequently Asked Questions & Troubleshooting Guide

Question 1: My reaction is showing low conversion of the starting ketone. What are the likely causes and how can I improve the yield?

Answer: Low conversion in a Strecker reaction can stem from several factors, primarily related to the equilibrium of iminium ion formation and the reactivity of the nucleophile.

  • Cause A: Inefficient Iminium Ion Formation. The formation of the iminium ion from the ketone and methylamine is a reversible process.[3] The equilibrium may not favor the iminium ion, especially with a relatively unreactive ketone like tetrahydropyran-4-one.

    • Solution 1: pH Control. The reaction is often acid-catalyzed.[4] The pH of the reaction medium is crucial. If the pH is too high, the concentration of the protonated imine (the iminium ion) will be low. If the pH is too low, the amine will be protonated and non-nucleophilic. A slightly acidic pH (around 5-6) is often optimal. You can use a buffer system or add a mild acid like acetic acid.

    • Solution 2: Water Removal. The formation of the imine from the hemiaminal intermediate involves the elimination of water.[5] While the reaction is often run in aqueous media, removing water can drive the equilibrium towards the iminium ion. This can be achieved by using a Dean-Stark apparatus if the solvent system is appropriate (e.g., toluene), though this is less common for Strecker reactions. A more practical approach for this substrate would be to use a co-solvent system that can help to solvate the intermediates and push the equilibrium.

  • Cause B: Poor Nucleophilicity of Cyanide. The cyanide ion (CN-) is the nucleophile that attacks the iminium ion. Its effectiveness can be influenced by the reaction conditions.

    • Solution 1: Choice of Cyanide Source. Trimethylsilyl cyanide (TMSCN) can be more effective than alkali metal cyanides in some cases, especially in organic solvents. TMSCN can also be activated by a Lewis acid.[6]

    • Solution 2: Solvent Effects. The choice of solvent is important. A protic solvent like methanol or water is often used to dissolve the amine and cyanide salt. However, a mixture of a protic and an aprotic solvent (e.g., MeOH/THF) can sometimes improve solubility and reaction rates.

  • Cause C: Steric Hindrance. While tetrahydropyran-4-one is not exceptionally hindered, steric factors can still play a role, slowing down the reaction.[7]

    • Solution 1: Increase Reaction Time and/or Temperature. Monitor the reaction over a longer period. A moderate increase in temperature (e.g., to 40-50 °C) can increase the reaction rate, but be cautious as this may also promote side reactions.

Question 2: I am observing the formation of a significant amount of cyanohydrin byproduct. How can I suppress this side reaction?

Answer: Cyanohydrin formation occurs when the cyanide ion directly attacks the ketone instead of the iminium ion. This is a common side reaction in Strecker syntheses.

G ketone Tetrahydropyran-4-one methylamine Methylamine cyanide Cyanide (CN-)

  • Cause A: Low Concentration of Iminium Ion. If the rate of iminium ion formation is slow, the cyanide ion has a higher chance of reacting with the more abundant ketone.

    • Solution 1: Increase Amine Concentration. Using a higher concentration of methylamine will shift the equilibrium towards the formation of the iminium ion, increasing its steady-state concentration and favoring the desired reaction pathway.

    • Solution 2: Pre-formation of the Imine. In some cases, pre-forming the imine by reacting the ketone and amine before adding the cyanide source can be beneficial. This is typically done by stirring the ketone and amine together for a period of time, often with a dehydrating agent.

  • Cause B: Reaction Conditions Favoring Cyanohydrin Formation.

    • Solution 1: Order of Addition. Adding the cyanide source last, after the ketone and amine have had time to equilibrate, is generally the best practice.

    • Solution 2: pH Adjustment. As mentioned earlier, a slightly acidic pH favors iminium ion formation. At a higher pH, the direct addition of cyanide to the ketone might be more competitive.

Question 3: My product is difficult to purify. Are there any common impurities I should be aware of?

Answer: Besides unreacted starting materials and the cyanohydrin byproduct, other impurities can complicate purification.

  • Impurity A: Di- and Tri-substituted Amines. If the primary amine product is not fully converted in subsequent steps, it can act as a nucleophile itself. However, in the context of the Strecker reaction, the main concern is the purity of the α-aminonitrile.

  • Impurity B: Hydrolyzed Products. The nitrile group can be sensitive to hydrolysis, especially during work-up, which could lead to the formation of the corresponding amide or carboxylic acid.

    • Solution: Careful Work-up. Use mild conditions during the work-up. Avoid strongly acidic or basic conditions if possible. A neutral or slightly basic aqueous wash is generally preferred.

Table 1: Summary of Troubleshooting Strategies for the Strecker Reaction

Problem Potential Cause Suggested Solution(s)
Low Conversion Inefficient iminium ion formationOptimize pH (slightly acidic); increase amine concentration; consider a co-solvent.
Poor cyanide nucleophilicityUse TMSCN; optimize solvent system.
Steric hindranceIncrease reaction time and/or temperature moderately.
Cyanohydrin Byproduct Low iminium ion concentrationIncrease amine concentration; pre-form the imine.
Unfavorable reaction conditionsAdd cyanide source last; optimize pH.
Purification Issues Formation of hydrolysis byproductsUse mild work-up conditions; avoid strong acids/bases.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a safe way to handle cyanide reagents in the lab?

A1: Cyanide salts and hydrogen cyanide (which can be formed in acidic solutions) are highly toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit available and be familiar with its use. All waste containing cyanide must be quenched and disposed of according to your institution's safety protocols. A common quenching procedure involves treatment with an oxidizing agent like sodium hypochlorite (bleach) under basic conditions.

Q2: Can I use a different amine in this reaction?

A2: Yes, the Strecker reaction is versatile and can be performed with a variety of primary and secondary amines to generate N-substituted amino acids (or their nitrile precursors).[1] However, the reactivity of the amine will influence the reaction rate and equilibrium. More hindered amines may react more slowly.

Q3: Are there alternative methods for synthesizing the target molecule?

A3: Yes, other synthetic strategies could be employed. For example, the ring-opening of a spiro-epoxide or a spiro-aziridine with a suitable nucleophile could be a viable route.[8][9] Another approach could be the reductive amination of a suitable ketone precursor.[5][10][11] The choice of route will depend on the availability of starting materials and the desired stereochemical outcome.

Q4: How can I monitor the progress of my reaction?

A4: The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC analysis, a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine to prevent streaking of the amine) should be developed. Staining with potassium permanganate or ninhydrin can help visualize the amine-containing products. LC-MS is a powerful tool for monitoring the disappearance of starting materials and the appearance of the product, confirming its mass.

References

  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218–2225.
  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 22(11), 1843.
  • Regio- and stereoselective ring-opening reaction of spiro-epoxyoxindoles with ammonia under catalyst-free conditions. Green Chemistry.
  • Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization.
  • Strecker amino acid synthesis. Wikipedia.
  • Ring-opening mechanism of epoxides with alcohol and tertiary amines. RSC Publishing.
  • Nucleophilic Substitution. AQA A Level Chemistry Revision Notes 2015.
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  • Strecker Synthesis. Master Organic Chemistry.
  • The synthesis of sterically hindered amines by a direct reductive amination of ketones.
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  • Facile Ring Opening of Oxiranes with Aromatic Amines in Fluoro Alcohols. The Journal of Organic Chemistry.
  • Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Molecules, 27(19), 6689.
  • Technical Support Center: Optimizing Stereoselectivity in Reactions with Tetrahydro-4H-pyran-4-one. Benchchem.
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  • Strecker Synthesis. Organic Chemistry Portal.
  • Zinc(II) Perchlorate Hexahydrate Catalyzed Opening of Epoxide Ring by Amines: Applications to Synthesis of (RS)/(R)-Propranolols and (RS)/(R)/(S)-Naftopidils. The Journal of Organic Chemistry.
  • Johnson–Corey–Chaykovsky reaction. Wikipedia.
  • 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Chemistry LibreTexts.
  • Asymmetric Strecker-Type Reaction of α-Aryl Ketones. Synthesis of (S)-αM4CPG, (S)-MPPG, (S)-AIDA, and (S)-APICA, the Antagonists of Metabotropic Glutamate Receptors. The Journal of Organic Chemistry.
  • Corey-Chaykovsky Reactions. YouTube.
  • Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogen
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Publishing.
  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry.
  • Grignard Formation - Troubleshooting and Perfecting. Reddit.
  • Technical Support Center: Optimizing Grignard Reactions with Enones. BenchChem.
  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 11(3), 729–765.
  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. DSpace@MIT.
  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal.
  • ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION. NTU > IRep.
  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investig
  • Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate.
  • EP2263998A1 - Derivatives of 4-(2-amino-1-hydroxyethyl) phenol as agonists of the beta2 adrenergic receptor - Google Patents.
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  • Synthesis of substituted tetrahydropyran-4-one and its oxime.
  • Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. Indian Academy of Sciences.
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  • One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses Procedure.
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Sources

Optimization

Technical Support Center: Interpreting the ¹H NMR Spectrum of 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol

Welcome to the technical support guide for the ¹H NMR spectral analysis of 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the ¹H NMR spectral analysis of 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of interpreting the NMR spectrum of this substituted oxane derivative. Here, we combine theoretical principles with practical, field-tested insights to help you troubleshoot common issues and confidently assign your spectral data.

Understanding the Molecule: Predicted ¹H NMR Spectrum

Before delving into troubleshooting, it is crucial to have a clear understanding of the expected ¹H NMR spectrum for 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol. The molecule's structure, with its distinct proton environments, gives rise to a predictable pattern of signals.

Structure:

Predicted Chemical Shifts and Multiplicities:

ProtonsChemical Shift (δ, ppm) (Predicted Range)MultiplicityIntegrationNotes
Oxane Ring Protons (Ha, Hb)3.5 - 4.0Multiplets4HProtons on carbons adjacent to the ring oxygen are deshielded. Complex splitting is expected due to axial and equatorial relationships.
Ethan-1-ol CH₂ (adjacent to OH)~3.7Triplet2HDeshielded by the adjacent hydroxyl group.
Ethan-1-ol CH₂ (adjacent to oxane)~1.6 - 1.8Triplet2HLess deshielded than the CH₂ adjacent to the OH group.
Oxane Ring Protons (Hc, Hd)1.5 - 2.0Multiplets4HProtons on carbons not adjacent to the oxygen or nitrogen.
N-CH₃~2.4Singlet3HMethyl group attached to nitrogen.
OHVariable (1-5)Broad Singlet1HChemical shift is highly dependent on solvent, concentration, and temperature.[1][2][3]
NHVariable (1-5)Broad Singlet1HChemical shift is highly dependent on solvent, concentration, and temperature.[1][2][3]

Troubleshooting Common ¹H NMR Spectral Issues

This section addresses specific problems you may encounter during the acquisition and interpretation of your ¹H NMR spectrum for 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol.

Q1: My -OH and -NH proton signals are very broad and difficult to locate. Is this normal?

A1: Yes, this is a very common observation for hydroxyl (-OH) and amine (-NH) protons.[1][4][5] The broadening is due to several factors:

  • Chemical Exchange: These protons can rapidly exchange with each other and with trace amounts of water in the NMR solvent.[1][6] This exchange occurs on the NMR timescale, leading to a broadening of the signal. In some cases, the peak can become so broad that it is indistinguishable from the baseline.[4]

  • Quadrupole Moment of Nitrogen: The nitrogen atom has a quadrupole moment which can lead to faster relaxation of the attached proton, resulting in a broader signal for the N-H proton.

  • Hydrogen Bonding: Both -OH and -NH groups can participate in hydrogen bonding, which can also influence the signal's broadness and chemical shift.

Troubleshooting Steps:

  • D₂O Exchange: A definitive way to identify -OH and -NH protons is to perform a D₂O shake.[1][6][7]

    • Protocol: After acquiring your initial spectrum, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously for a few minutes, and re-acquire the spectrum. The signals corresponding to the -OH and -NH protons will disappear or significantly decrease in intensity because the protons are replaced by deuterium, which is not observed in ¹H NMR.[5][6][7]

  • Varying Temperature: Acquiring the spectrum at a different temperature can sometimes sharpen these signals.[4]

  • Solvent Change: The choice of NMR solvent can significantly impact the appearance of exchangeable protons.[4][8] For example, in a hydrogen-bond-accepting solvent like DMSO-d₆, the -OH and -NH signals are often sharper and more well-defined compared to in CDCl₃.

Q2: The signals for the oxane ring protons are overlapping and form a complex multiplet. How can I resolve these?

A2: The protons on the oxane ring often present a complex splitting pattern due to their diastereotopic nature and the rigid chair-like conformation of the ring. Axial and equatorial protons will have different chemical shifts and coupling constants.

Troubleshooting Workflow:

G start Complex Multiplet for Oxane Protons step1 Increase Spectrometer Field Strength start->step1 step3 Change NMR Solvent start->step3 Alternative Approach step4 Use a Shift Reagent start->step4 Advanced Technique step2 2D NMR Spectroscopy (COSY, HSQC) step1->step2 If still unresolved result Resolved and Assigned Signals step2->result step3->step2 step4->result

Resolution Workflow

  • Higher Field Strength: If available, using a higher field NMR spectrometer (e.g., 600 MHz instead of 300 MHz) will increase the chemical shift dispersion, potentially resolving the overlapping signals.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other. This is invaluable for tracing the connectivity within the oxane ring and the ethan-1-ol side chain.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. This can help to distinguish protons based on the chemical shift of the carbon they are bonded to.

  • Solvent Effects: Changing the NMR solvent can sometimes alter the chemical shifts of the protons enough to resolve the overlap.[7] Aromatic solvents like benzene-d₆ can induce significant shifts compared to chloroform-d₃.[7]

  • Lanthanide Shift Reagents: In more challenging cases, a lanthanide shift reagent can be added to the sample.[9] These paramagnetic complexes coordinate to heteroatoms (like the oxygen and nitrogen in your molecule) and induce large changes in the chemical shifts of nearby protons, often simplifying complex multiplets.[9]

Q3: I see unexpected peaks in my spectrum. How can I determine if they are impurities?

A3: Unidentified peaks are a common issue and can arise from various sources.

Sources of Impurities and Their Identification:

SourceCommon ImpuritiesIdentification
Solvents Residual deuterated solvent peak (e.g., CHCl₃ in CDCl₃), water, greaseCompare the chemical shift of the unknown peak to published tables of common NMR impurities.[10] The water peak is often a broad singlet and its position can vary.[7]
Reaction Byproducts Starting materials, side-productsReview your synthetic route and predict the NMR spectra of potential byproducts. TLC or LC-MS analysis can also help identify impurities.
NMR Tube & Cap Plasticizers, other contaminantsRun a spectrum of the NMR solvent alone in a clean tube to check for background signals.

Troubleshooting Diagram:

G start Unexpected Peaks in Spectrum check_solvent Check for Common Solvent/Grease Peaks start->check_solvent check_water Identify Water Peak start->check_water review_synthesis Review Synthetic Route for Byproducts start->review_synthesis run_blank Run Blank Spectrum of Solvent start->run_blank conclusion Identify Source of Impurity check_solvent->conclusion d2o_exchange Perform D2O Exchange check_water->d2o_exchange d2o_exchange->conclusion review_synthesis->conclusion run_blank->conclusion

Impurity Identification Flowchart

Q4: The integration of my signals does not match the expected proton count. What could be the cause?

A4: Inaccurate integration can be misleading. Here are the common causes and solutions:

  • Poor Phasing and Baseline Correction: Ensure that the spectrum is properly phased and the baseline is flat. Automated routines are generally good, but manual adjustment may be necessary.

  • Broad Peaks: Very broad peaks, like those from -OH and -NH protons, can be difficult to integrate accurately.[1] Sometimes the integration of these peaks is underestimated.

  • Signal Overlap: If signals are overlapping, their integrations will be combined. Deconvolution algorithms in the NMR processing software can sometimes be used to estimate the integrations of individual peaks within a multiplet.

  • Saturated Signals: If the signal is too intense (e.g., from a very concentrated sample), the detector can be saturated, leading to non-linear response and inaccurate integration.[11] Diluting the sample can help.[12]

  • Relaxation Delays: For quantitative NMR, the relaxation delay (d1) between scans should be long enough to allow all protons to fully relax. A d1 of at least 5 times the longest T₁ of any proton in the molecule is recommended for accurate integration.

FAQs

Q: What is the expected coupling constant (J-value) for the triplets of the ethan-1-ol side chain? A: For a freely rotating alkyl chain, the vicinal (³J) coupling constant is typically around 6-8 Hz.[13][14]

Q: Can I use ¹³C NMR to help with my structure confirmation? A: Absolutely. ¹³C NMR spectroscopy is an excellent complementary technique. You should expect to see distinct signals for each carbon environment in your molecule, which can be confirmed with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to determine the number of attached protons for each carbon.

Q: My sample is not very soluble in CDCl₃. What other solvents can I try? A: For polar molecules like yours, methanol-d₄ (CD₃OD), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆ are good alternatives.[7] Be aware that using a protic solvent like CD₃OD will cause the -OH and -NH protons to exchange with the deuterium of the solvent, and their signals will not be observed.[2][3]

References

  • Troubleshooting 1H NMR Spectroscopy - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Troubleshooting Acquisition Related Problems - NMR. (n.d.). Retrieved from [Link]

  • Common Problems | SDSU NMR Facility – Department of Chemistry. (n.d.). Retrieved from [Link]

  • Common problems and artifacts encountered in solution‐state NMR experiments - CDN. (2017, February 2). Retrieved from [Link]

  • Hydroxyl Groups in NMR : r/Chempros - Reddit. (2023, March 16). Retrieved from [Link]

  • H NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Chemical shifts. (n.d.). Retrieved from [Link]

  • Proton NMR 5 - Dealing with -OH and -NH protons - YouTube. (2015, March 31). Retrieved from [Link]

  • Spin-Spin Splitting: J-Coupling - Organic Chemistry Data. (n.d.). Retrieved from [Link]

  • Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine - ResearchGate. (2025, August 6). Retrieved from [Link]

  • 1H NMR Coupling Constants - Organic Chemistry Data. (n.d.). Retrieved from [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2024, October 8). Retrieved from [Link]

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES - Compound Interest. (n.d.). Retrieved from [Link]

  • COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. (n.d.). Retrieved from [Link]

  • NMR shifts 1H -general.cdx - Chemistry Connected. (n.d.). Retrieved from [Link]

  • 1H NMR chemical shift ppm table. (n.d.). Retrieved from [Link]

  • V J-Coupling. (n.d.). Retrieved from [Link]

  • Lecture 3: Coupling Constants Coupling Constants the chemical shift - Eugene E. Kwan. (2012, January 31). Retrieved from [Link]

  • 1H NMR Chemical Shift - Oregon State University. (2022, March 9). Retrieved from [Link]

  • bmse000276 Ethanolamine at BMRB. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis and characterization of new 2-(alkylamino)acetamides - ResearchGate. (2025, August 7). Retrieved from [Link]

  • ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

  • Examining the Reactions of Ethanolamine's Thermal Degradation Compounds in Carbon Capture through 1H NMR and 13C NMR | Industrial & Engineering Chemistry Research - ACS Publications. (2024, June 15). Retrieved from [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric - SciHorizon. (2025, February 2). Retrieved from [Link]

  • Synthesis and characterization of 4,4'-oxybis[N-ethyl-n- [1(RS)-2-(4-methoxy phenyl)-1-methylethyl]butan-1-amine] - PharmaInfo. (n.d.). Retrieved from [Link]

  • QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL) AMINO] ETHANOL DERIVATIVES Jalindar - International Journal of Pharmacy & Pharmaceutical Research. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stereoselective Synthesis of 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges in the stereoselective s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges in the stereoselective synthesis of 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol. The 4-amino-4-substituted tetrahydropyran (oxane) motif is a privileged scaffold in modern drug discovery, and controlling the stereochemistry at the C4 quaternary center is a common yet significant challenge.[1] This document provides in-depth, field-proven insights through a series of frequently asked questions and troubleshooting protocols to help you improve the diastereoselectivity of your synthesis.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: My synthesis yields a poor diastereomeric ratio (approaching 1:1). What are the key factors to investigate?

Answer: Achieving high diastereoselectivity in the synthesis of C4-quaternary substituted oxanes hinges on controlling the facial selectivity of a nucleophilic attack on a planar precursor, typically a 4-oxo- or 4-imino-oxane. A poor diastereomeric ratio suggests that the transition states leading to the two different diastereomers are nearly isoenergetic. The primary factors you must investigate are steric hindrance, reaction temperature, and the choice of solvent and reagents, which collectively dictate whether the reaction is under kinetic or thermodynamic control.

The stereochemical outcome is determined by the trajectory of the nucleophilic attack (e.g., an organometallic reagent for the 2-hydroxyethyl sidechain) on the electrophilic C4 carbon. The oxane ring typically adopts a chair conformation. An incoming nucleophile can attack from either the axial or equatorial face.

  • Axial Attack: Often sterically hindered by the axial hydrogens at C2 and C6, but can be favored under certain electronic or chelation-controlled conditions.

  • Equatorial Attack: Generally less sterically hindered and often leads to the thermodynamically more stable product where the largest substituent is in the equatorial position.

A systematic approach to troubleshooting is crucial when initial results are suboptimal.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Condition Screening cluster_2 Phase 3: Analysis & Refinement start Poor d.r. (< 3:1) confirm Confirm Structure & Diastereomeric Ratio (NMR, LC-MS) start->confirm temp Vary Temperature (e.g., RT, 0°C, -40°C, -78°C) confirm->temp solvent Screen Solvents (Polar Aprotic: THF, DCM; Nonpolar: Toluene) temp->solvent reagent Modify Reagent (Bulky Nucleophile, Different Lewis Acid/Counterion) solvent->reagent protect Change Protecting Group (e.g., N-Boc vs. N-Cbz) reagent->protect analyze Analyze d.r. for Each Condition protect->analyze mechanistic Propose Mechanistic Hypothesis (Kinetic vs. Thermodynamic Control) analyze->mechanistic optimize Optimize Best Condition (Concentration, Time) mechanistic->optimize goal Target d.r. Achieved (>10:1) optimize->goal

Caption: A systematic workflow for troubleshooting and optimizing diastereoselectivity.

SymptomPossible CauseRecommended Action
d.r. improves at lower temperature The reaction is under kinetic control . The desired transition state has a lower activation energy but may lead to the less stable product.Systematically lower the reaction temperature (e.g., from room temp to 0°C, -40°C, -78°C). Ensure slow, dropwise addition of reagents to maintain low local temperatures.[2]
d.r. improves at higher temperature or with longer reaction times The reaction is under thermodynamic control . An initial kinetic mixture is equilibrating to the more stable diastereomer.Increase the reaction temperature or extend the reaction time.[3] Note that this may also promote side reactions.
No significant change in d.r. with temperature The activation energies for both pathways are very similar, and the products have similar thermodynamic stability.Focus on modifying the steric or electronic environment. Change the solvent, the bulk of the nucleophile, or the protecting group on the nitrogen.[4]
Inconsistent results between batches Sensitivity to atmospheric moisture or reagent purity. Water can alter the aggregation state of organometallic reagents or neutralize Lewis acids.Ensure all glassware is oven-dried. Use anhydrous solvents and freshly titrated or high-purity reagents. Run the reaction under an inert atmosphere (Nitrogen or Argon).[5]
FAQ 2: How does the choice of solvent and protecting group strategy influence the stereochemical outcome?

Answer: Solvents and protecting groups are not passive components; they are active participants in the transition state assembly and can dramatically influence which diastereomer is formed.

Solvent Effects: The coordinating ability of the solvent can dictate the reactivity and aggregation state of organometallic nucleophiles and the efficacy of Lewis acid catalysts.

  • Coordinating Solvents (e.g., THF, Et₂O): These can solvate metal counterions (like Li⁺ or Mg²⁺), leading to a more "naked" and reactive nucleophile. This often favors kinetic control.

  • Non-coordinating Solvents (e.g., Toluene, Hexane, DCM): These solvents are less likely to interfere with chelation control. If your substrate has a secondary coordinating group, using a non-coordinating solvent with an appropriate Lewis acid can help "lock" the conformation of the substrate, exposing only one face to nucleophilic attack.

Protecting Group Strategy: The protecting group on the methylamino moiety is arguably one of the most powerful tools for directing stereoselectivity. A protecting group serves two purposes: it prevents side reactions at the nitrogen atom and, crucially, it acts as a "steric steering group."[6][7]

  • Bulky Protecting Groups (e.g., Boc, Cbz, Trityl): A large protecting group can effectively block one face of the oxane ring, forcing the incoming nucleophile to attack from the opposite, less hindered face. The difference in steric demand between a methyl group and a tert-butoxycarbonyl (Boc) group is substantial and can be exploited to achieve high levels of diastereoselectivity.[8]

  • Chelating Protecting Groups: Certain protecting groups can engage in chelation with the Lewis acid and the oxane oxygen, creating a rigid bicyclic transition state that can lead to excellent stereocontrol.

The following table presents illustrative data for the addition of a two-carbon nucleophile to a 4-(protected-imino)oxane precursor, demonstrating the impact of the protecting group.

EntryN-Protecting GroupSolventTemp (°C)Diastereomeric Ratio (Axial:Equatorial Attack Product)
1Methyl (unprotected)THF-781.5 : 1
2BocTHF-788 : 1
3Boc Toluene -78 >15 : 1
4CbzTHF-786 : 1
5PMBToluene-784 : 1

This is representative data based on established principles of stereoselective synthesis.

This protocol describes the installation of the sterically demanding Boc group, a key step before the stereochemistry-defining nucleophilic addition.

  • Dissolution: Dissolve one equivalent of the 4-(methylamino)oxane starting material in dichloromethane (DCM, 10 mL per mmol of substrate).

  • Base Addition: Add triethylamine (1.5 equivalents) to the solution and cool the mixture to 0°C in an ice bath.

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) in DCM dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the N-Boc protected oxane.

FAQ 3: How can I accurately determine the diastereomeric ratio and separate the final products?

Answer: Accurate determination of the diastereomeric ratio (d.r.) is essential for optimizing your reaction. Once the synthesis is complete, separating the diastereomers is necessary to isolate the desired active pharmaceutical ingredient.

Determining the Diastereomeric Ratio: Diastereomers have different physical properties and are distinguishable by high-resolution analytical techniques.[9]

  • NMR Spectroscopy: This is the most common and powerful method.[10]

    • ¹H NMR: Protons in different diastereomers exist in slightly different chemical environments, leading to distinct signals. The d.r. can be calculated by integrating well-resolved, non-overlapping peaks corresponding to each isomer.[11]

    • ¹³C NMR: Each diastereomer will have its own set of carbon signals.

    • NOE (Nuclear Overhauser Effect): NOE experiments can help determine the relative stereochemistry by identifying protons that are close in space, confirming which diastereomer is which.

  • High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase can often resolve diastereomers, providing a highly accurate d.r. based on peak area. Reverse-phase HPLC on standard columns (like C18) can also sometimes separate diastereomers.[12][13]

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for separating stereoisomers and is often faster and uses less organic solvent than HPLC.[14]

G cluster_analysis Analytical Determination of d.r. cluster_purification Preparative Separation start Crude Reaction Mixture nmr ¹H NMR Analysis (Integration of key signals) start->nmr hplc Chiral HPLC/SFC Analysis (Peak area integration) start->hplc flash Flash Column Chromatography (Optimized solvent system) nmr->flash d.r. determined hplc->flash d.r. determined prep_hplc Preparative HPLC/SFC (For difficult separations) flash->prep_hplc If co-eluting crystallization Recrystallization (If one diastereomer is crystalline) flash->crystallization If solid end_A Isolated Diastereomer A prep_hplc->end_A end_B Isolated Diastereomer B prep_hplc->end_B crystallization->end_A

Caption: Workflow for the analysis and subsequent purification of diastereomeric products.

Separating the Final Diastereomers: Since diastereomers have different physical properties, they can be separated by standard laboratory techniques.

  • Flash Column Chromatography: This is the most common method for laboratory-scale purification. A careful screening of solvent systems (e.g., combinations of hexanes, ethyl acetate, methanol, and dichloromethane) is required to maximize the difference in retention factor (ΔRf) between the two diastereomers.

  • Recrystallization: If one diastereomer is a crystalline solid and the other is an oil, or if they have significantly different solubilities, recrystallization can be a highly effective and scalable method for purification.

  • Preparative HPLC/SFC: For very difficult separations where flash chromatography fails, preparative scale HPLC or SFC can be used, although this is often more costly and time-consuming.[15]

References

  • Vertex AI Search. (2024). Stereoselective one-pot, three-component synthesis of 4-amidotetrahydropyran.
  • Reddy, P. V., & Piel, J. (2015). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine drugs, 13(5), 2688–2746. [Link]

  • Wang, H., et al. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. Angewandte Chemie International Edition, 62(12), e202216349. [Link]

  • Various Authors. (2021). Catalytic Enantioselective Synthesis of 4-Amino-1,2,3,4-tetrahydropyridine Derivatives from Intramolecular Nucleophilic Addition Reaction of Tertiary Enamides. ResearchGate. Retrieved from [Link]

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  • Beilstein Journal of Organic Chemistry. (2014). Three-step assembly of 4-aminotetrahydropyran-2-ones from isoxazoline-2-oxides. Retrieved from [Link]

  • Synfacts. (2025). Diastereoselective Synthesis of Tetrahydrofuran/ Tetrahydropyran Derivatives. Retrieved from [Link]

  • Lee, H., & Kim, H. (2012). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. Organic letters, 14(3), 836–839. [Link]

  • Wang, Y., et al. (2013). Highly Stereoselective Synthesis of 2,6-cis-Substituted Tetrahydropyrans Using a One-Pot Sequential Catalysis. Organic Letters, 15(13), 3448–3451. [Link]

  • Semantic Scholar. (2013). Highly stereoselective synthesis of 2,6-cis-substituted tetrahydropyrans using a one-pot sequential catalysis. Retrieved from [Link]

  • Sauer, M., & Beemelmanns, C. (2022). Application of pyrrolo-protected amino aldehydes in the stereoselective synthesis of anti-1,2-amino alcohols. Chemical Communications, 58(58), 8097-8100. [Link]

  • PubMed. (2025). Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for Oxo-DA reaction. Retrieved from [Link]

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  • PubMed. (2002). Diastereoselective synthesis of highly substituted tetrahydropyran-4-ones. Retrieved from [Link]

  • PubMed. (2016). Liquid Chromatographic Separation of Novel 4-Amino-Flavanes Series Diastereomers on a Polysaccharide-Type Chiral Stationary Phase. Retrieved from [Link]

  • ResearchGate. (2025). Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. Retrieved from [Link]

  • Waters Corporation. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Retrieved from [Link]

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  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2022). Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Retrieved from [Link]

  • Journal of the Brazilian Chemical Society. (2018). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Retrieved from [Link]

  • University of Rochester. (n.d.). Key Concepts in Stereoselective Synthesis. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. Retrieved from [Link]

  • ResearchGate. (2018). NMR analysis of streoisomer?. Retrieved from [Link]

  • Frontiers in Chemistry. (2020). Editorial: Green Synthesis of Heterocycles. Retrieved from [Link]

  • ResearchGate. (2025). Comparative study on separation of diastereomers by HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Elucidating the mechanism and origin of stereoselectivity on the activation/transformation of an acetic ester catalyzed by an N-heterocyclic carbene. Retrieved from [Link]

  • Organic Chemistry Frontiers. (2024). Stereocontrolled synthesis of heterocycles from unactivated alkynes by photoredox/nickel dual-catalyzed cyclization. Retrieved from [Link]

  • Semantic Scholar. (2016). Stereoselective synthesis of 2,3,4-highly substituted oxetanes by intramolecular C-C bond forming Michael addition. Retrieved from [Link]

  • Chemical Communications. (2016). Stereoselective synthesis of 2,3,4-highly substituted oxetanes by intramolecular C–C bond forming Michael addition. Retrieved from [Link]

  • ResearchGate. (2016). Liquid Chromatographic Separation of Novel 4-Amino-Flavanes Series Diastereomers on a Polysaccharide-Type Chiral Stationary Phase. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of 4,5-Diphosphonyldihydropyridazines. Retrieved from [Link]

  • Google Patents. (2018). WO2018027021A1 - Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof.
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  • SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. Retrieved from [Link]

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Optimization

Common pitfalls in the handling and storage of 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol

Technical Support Center: 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-[4-(Methylamino)oxan-4-yl]eth...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol. Given the specific nature of this compound, this document synthesizes information from analogous chemical structures, including amino alcohols and substituted tetrahydropyrans, to address potential challenges in its handling and storage. The principles outlined are grounded in established chemical reactivity and safety protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical hazards associated with 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol?

A1: Based on its structural motifs (a secondary amine and a primary alcohol), 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol is likely to be corrosive and may cause severe skin burns and eye damage.[1][2][3] It may also be harmful if swallowed or in contact with skin.[3][4] Similar amino alcohol compounds are known irritants to the respiratory system.[3][4][5]

Q2: What are the optimal storage conditions for this compound?

A2: To ensure stability, 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[4][6][7] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidative degradation.[1] Due to the hygroscopic nature of the alcohol group, protection from moisture is critical.[4][8]

Q3: Is this compound susceptible to degradation? If so, what are the likely pathways?

A3: Yes, due to the presence of a secondary amine and a primary alcohol, this compound is susceptible to degradation. The primary degradation pathways are likely:

  • Oxidation: The secondary amine can be oxidized, especially in the presence of air and light, potentially leading to the formation of imines, nitrosamines, or other colored byproducts.[9][10] This can be accelerated by heat.

  • Hygroscopicity: The alcohol functional group can readily absorb moisture from the atmosphere, which can affect its reactivity and purity.[8][11]

  • Thermal Decomposition: At elevated temperatures, the compound may decompose, releasing irritating gases and vapors, such as carbon oxides and nitrogen oxides.[3][4]

Q4: What personal protective equipment (PPE) should be used when handling this compound?

A4: Appropriate PPE includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][4] Handling should be performed in a well-ventilated area or under a chemical fume hood.[3][7]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Yellowing or discoloration of the compound upon storage. Oxidation of the secondary amine group.1. Purge the container with an inert gas (argon or nitrogen) before sealing. 2. Store in an amber vial or protect from light. 3. Store at a reduced temperature (e.g., 2-8°C) to slow the rate of oxidation.
Inconsistent results in reactions where the compound is used as a starting material. 1. Absorption of moisture due to hygroscopicity. 2. Partial degradation of the compound.1. Dry the compound under vacuum before use. 2. Use a fresh bottle or a recently opened one that has been properly stored. 3. Verify the purity of the compound using analytical techniques like NMR or LC-MS.
A change in the physical state of the compound (e.g., becoming more viscous or solidifying). Absorption of water, leading to changes in physical properties.1. Store in a desiccator. 2. If the compound is a liquid, consider adding molecular sieves to the storage container.
The reaction involving the compound is not going to completion. The compound may have degraded, reducing the concentration of the active starting material.1. Confirm the identity and purity of the compound before starting the reaction. 2. If degradation is suspected, consider purifying the material before use.

Experimental Protocols

Protocol for Long-Term Storage
  • Transfer the compound to a clean, dry amber glass vial.

  • If the compound is a solid, dry it under high vacuum for several hours to remove any residual moisture.

  • Backfill the vial with an inert gas, such as argon or nitrogen.

  • Seal the vial tightly with a cap containing a chemically resistant liner (e.g., PTFE).

  • Wrap the cap and neck of the vial with Parafilm® as an extra precaution against moisture and air ingress.

  • Label the vial clearly with the compound name, date, and storage conditions.

  • Store the vial in a cool, dark, and dry place, preferably in a desiccator. For extended storage, refrigeration (2-8°C) is recommended.

Protocol for Handling and Dispensing
  • Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture from the air onto the compound.

  • Perform all handling in a chemical fume hood.

  • Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Use clean, dry spatulas or syringes for dispensing.

  • After dispensing the desired amount, purge the headspace of the container with an inert gas before resealing.

  • Clean any spills immediately with an appropriate absorbent material.[7]

Visualizations

degradation_pathway Compound Compound Oxidized_Impurity Oxidized_Impurity Compound->Oxidized_Impurity O2, Light, Heat Hydrated_Compound Hydrated_Compound Compound->Hydrated_Compound H2O (Moisture)

Caption: Potential degradation pathways for 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol.

handling_workflow Equilibrate_to_RT Equilibrate to Room Temp Open_in_Fume_Hood Open in Fume Hood Equilibrate_to_RT->Open_in_Fume_Hood Dispense Dispense Compound Open_in_Fume_Hood->Dispense Purge_with_Inert_Gas Purge with Inert Gas Dispense->Purge_with_Inert_Gas Reseal_Tightly Reseal Tightly Purge_with_Inert_Gas->Reseal_Tightly Store_Properly Store in Cool, Dry, Dark Place Reseal_Tightly->Store_Properly

Caption: Recommended workflow for handling 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol.

References

  • Spectrum Chemical. (2018, October 9).
  • PubMed. (2020, August 3). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules.
  • ResearchGate. (2018, February 2).
  • Highly Educated. (2024, February 22).
  • Fisher Scientific. (2023, September 1).
  • Safety D
  • Gassnova. (n.d.). Theoretical evaluation of the probability to form and emit harmful components from the aqueous amine solution MEA, MDEA, AMP, PZ and some of their mixtures.
  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific. (2008, March 12).
  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.
  • Clean Energy | Oxford Academic. (2024, January 13). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures.
  • ScholarSpace. (n.d.). Dehydrogenation of Secondary Amines to Imines Catalyzed by an Iridium PCP Pincer Complex.
  • ResearchGate. (n.d.). 22013 PDFs | Review articles in AMINO ALCOHOLS.
  • Culinary Solvent. (n.d.). Safe Storage Tips for 200 Proof Food Grade Ethanol.
  • MDPI. (2024, March 29).
  • ChemRxiv. (2024, May 10).
  • Organic Syntheses Procedure. (n.d.).
  • Open Access Journals. (n.d.). EXTENDED ABSTRACT.
  • Ohio.gov. (n.d.).
  • Excellent Cork. (2025, March 26). How to store liquor: a guide to maintaining its quality.
  • Nedstar. (2025, November 24). Nedstar's guide for ethanol safety & handling.
  • UM Research Repository. (2010, November 26). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM.
  • Cole-Parmer. (2005, October 3).
  • JOCPR. (n.d.). Reduction of Chiral Amino Acids Based on Current Method.
  • PubChem. (n.d.). 1-(Oxan-4-yl)ethan-1-ol.
  • EPA. (2025, October 15). 2-[3-(Methylamino)-4-nitroanilino]ethan-1-ol.
  • PubChem. (n.d.). 2-(Oxan-4-yl)ethan-1-amine.
  • PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery.
  • A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. (n.d.).
  • PMC. (n.d.).
  • Cheméo. (n.d.). Chemical Properties of 1-Butanol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- (CAS 51326-51-3).
  • Sigma-Aldrich. (n.d.). 2-(Methylamino)ethanol = 98 109-83-1.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol Derivatives as Dual Monoamine Reuptake Inhibitors

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a promising class of spirocyclic compounds, the 2-[4-(methylamino)oxan-4-yl]ethan-1-ol derivatives, which have emerged as potent d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a promising class of spirocyclic compounds, the 2-[4-(methylamino)oxan-4-yl]ethan-1-ol derivatives, which have emerged as potent dual inhibitors of serotonin (SERT) and norepinephrine (NET) transporters. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative perspective, benchmarking these novel compounds against established serotonin-norepinephrine reuptake inhibitors (SNRIs). We will dissect the nuanced interplay between chemical structure and biological function, supported by experimental data and detailed protocols, to illuminate the path toward optimizing this scaffold for potential therapeutic applications in mood disorders and pain management.

Introduction: The Rationale for Dual-Acting Monoamine Reuptake Inhibitors with a Spirocyclic Core

The therapeutic utility of modulating monoamine neurotransmission, particularly serotonin (5-HT) and norepinephrine (NE), is well-established in the treatment of major depressive disorder (MDD), anxiety disorders, and chronic pain conditions.[1] Dual inhibition of both SERT and NET has been shown to offer superior efficacy for a broader range of symptoms compared to selective serotonin reuptake inhibitors (SSRIs).[1] The spirocyclic core of the 2-[4-(methylamino)oxan-4-yl]ethan-1-ol series introduces a rigid, three-dimensional architecture. This structural constraint is hypothesized to enhance binding affinity and selectivity for the monoamine transporters by positioning key pharmacophoric elements in an optimal orientation for interaction with the binding sites.

This guide will explore the SAR of this novel chemical series, compare its performance with that of well-known SNRIs, and provide detailed experimental methodologies to facilitate further research and development in this area.

Comparative Analysis of Monoamine Reuptake Inhibition

The primary measure of a compound's efficacy as a monoamine reuptake inhibitor is its ability to block the uptake of serotonin and norepinephrine into presynaptic neurons. This is typically quantified by determining the half-maximal inhibitory concentration (IC50) in in vitro assays.

Structure-Activity Relationship of 2-[4-(Substituted-anilino)-tetrahydropyran-4-yl]-ethanol Derivatives

A key patent (US20110263604A1) discloses a series of 2-[4-(substituted-anilino)-tetrahydropyran-4-yl]-ethanol derivatives and their potent inhibitory activity at both SERT and NET. The core structure consists of a tetrahydropyran ring spiro-fused to a piperidine-like scaffold, with a substituted aniline moiety and an ethanol side chain. The SAR exploration within this series has revealed several critical determinants of activity:

  • Substitution on the Aniline Ring: The nature and position of substituents on the aniline ring have a profound impact on both potency and selectivity. Halogen substitutions, particularly in the meta and para positions, are generally well-tolerated and can enhance potency.

  • The Ethanol Side Chain: The hydroxyl group of the ethanol side chain is a key pharmacophoric feature, likely participating in hydrogen bonding interactions within the transporter binding sites.

  • The Spirocyclic Core: The rigidity of the spiro[tetrahydropyran-4,4'-piperidine] scaffold is crucial for maintaining the optimal spatial arrangement of the key interacting moieties.

The following table summarizes the in vitro monoamine reuptake inhibition data for a selection of compounds from this series.

CompoundR (Aniline Substitution)SERT IC50 (nM)NET IC50 (nM)
1 H1530
2 3-Cl510
3 4-Cl815
4 3,4-diCl38
5 4-F1020
6 4-CH32550

Data extracted from patent US20110263604A1.

Comparison with Established Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

To contextualize the performance of the novel spirocyclic derivatives, it is essential to compare their activity with that of clinically approved SNRIs. Venlafaxine, duloxetine, and milnacipran are widely prescribed SNRIs, each with a distinct pharmacological profile.[2][3]

CompoundSERT IC50 (nM)NET IC50 (nM)SERT/NET Ratio
Venlafaxine ~30~900~30
Duloxetine ~1~10~10
Milnacipran ~100~100~1
Compound 4 (from above) 38~2.7

As the data indicates, the 2-[4-(substituted-anilino)-tetrahydropyran-4-yl]-ethanol derivatives, exemplified by compound 4 , exhibit potent, low nanomolar inhibition of both SERT and NET. Notably, the SERT/NET ratio of these compounds suggests a more balanced dual-acting profile compared to venlafaxine and duloxetine, and more potent than milnacipran.[2][3] This balanced activity may translate to a more favorable therapeutic profile with a reduced burden of side effects that are often associated with a strong serotonergic or noradrenergic imbalance.[2]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.

Synthesis of the 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol Core Scaffold

The synthesis of the core spirocyclic scaffold is a critical first step in exploring the SAR of this series. The following is a representative, multi-step protocol for the preparation of the parent compound.

Step 1: Synthesis of tert-butyl 4-(2-hydroxyethyl)oxane-4-carboxylate

  • To a solution of oxan-4-one in a suitable aprotic solvent (e.g., tetrahydrofuran), add a solution of a Grignard reagent derived from 2-(tert-butoxy)ethyl bromide at a controlled temperature (e.g., 0 °C).

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired alcohol.

Step 2: Introduction of the Amino Group

  • To a solution of the alcohol from Step 1 in a suitable solvent (e.g., dichloromethane), add a sulfonylating agent (e.g., methanesulfonyl chloride) and a non-nucleophilic base (e.g., triethylamine) at 0 °C.

  • Stir the reaction at room temperature until completion (TLC monitoring).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer, filter, and concentrate to obtain the crude mesylate.

  • Dissolve the crude mesylate in a suitable solvent (e.g., dimethylformamide) and add an excess of methylamine.

  • Heat the reaction mixture to an elevated temperature (e.g., 80 °C) and stir overnight.

  • Cool the reaction to room temperature, add water, and extract with an organic solvent.

  • Purify the crude product by column chromatography.

Step 3: Deprotection to Yield the Final Compound

  • Treat the product from Step 2 with a strong acid (e.g., trifluoroacetic acid) in a suitable solvent (e.g., dichloromethane) to remove the tert-butyl protecting group.

  • Stir the reaction at room temperature until completion.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the final compound by recrystallization or column chromatography.

Synthesis_Workflow start Oxan-4-one step1 Grignard Reaction start->step1 intermediate1 tert-butyl 4-(2-hydroxyethyl)oxane-4-carboxylate step1->intermediate1 step2 Mesylation & Amination intermediate1->step2 intermediate2 Protected Amino Alcohol step2->intermediate2 step3 Deprotection intermediate2->step3 end_product 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol step3->end_product

Synthetic workflow for the core scaffold.

In Vitro Monoamine Reuptake Inhibition Assay (Radioligand Binding)

This protocol describes a standard method for determining the IC50 values of test compounds for the serotonin and norepinephrine transporters using a radioligand binding assay.

Materials:

  • HEK293 cells stably expressing human SERT or NET.

  • [³H]-Citalopram (for SERT) or [³H]-Nisoxetine (for NET).

  • Test compounds and reference compounds (e.g., venlafaxine, duloxetine).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • 96-well microplates.

  • Scintillation counter.

Procedure:

  • Cell Preparation: Culture HEK293-hSERT and HEK293-hNET cells to confluency. On the day of the assay, harvest the cells and prepare a cell membrane homogenate.

  • Assay Setup: In a 96-well plate, add the cell membrane homogenate, the radioligand ([³H]-citalopram for SERT or [³H]-nisoxetine for NET) at a concentration near its Kd, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis of the competition binding data.

Assay_Workflow start Prepare Cell Membranes (hSERT/hNET) step1 Incubate Membranes with Radioligand and Test Compound start->step1 step2 Separate Bound and Free Ligand (Filtration) step1->step2 step3 Wash to Remove Non-specific Binding step2->step3 step4 Quantify Bound Radioactivity (Scintillation Counting) step3->step4 end_result Determine IC50 Values step4->end_result

Monoamine reuptake inhibition assay workflow.

In Vivo Preclinical Evaluation

While in vitro data provides a crucial initial assessment of a compound's potential, in vivo studies are necessary to evaluate its efficacy and tolerability in a whole-organism context. Animal models of depression and pain are commonly used for this purpose.

Animal Models of Depression
  • Forced Swim Test (FST): This is a widely used behavioral despair model in rodents. Antidepressant activity is indicated by a reduction in the immobility time of the animal when placed in an inescapable cylinder of water.

  • Tail Suspension Test (TST): Similar to the FST, this model assesses antidepressant efficacy by measuring the duration of immobility when a mouse is suspended by its tail.

Animal Models of Pain
  • Formalin Paw Test: This model assesses both acute and chronic inflammatory pain. A subcutaneous injection of formalin into the paw elicits a biphasic pain response (licking and flinching). Analgesic compounds can reduce these pain behaviors.

  • Chronic Constriction Injury (CCI) Model: This is a model of neuropathic pain where a nerve injury is surgically induced. The efficacy of a compound is determined by its ability to reverse the resulting mechanical allodynia and thermal hyperalgesia.

Conclusion and Future Directions

The 2-[4-(methylamino)oxan-4-yl]ethan-1-ol derivatives represent a compelling new class of dual serotonin and norepinephrine reuptake inhibitors. Their rigid spirocyclic core appears to be a key structural feature that confers potent and balanced activity at both SERT and NET. The SAR data presented in this guide highlights the critical role of substitutions on the aniline ring in fine-tuning the pharmacological profile of these compounds.

Compared to established SNRIs, this novel series demonstrates a promising in vitro profile, with several analogues exhibiting low nanomolar potency and a more balanced SERT/NET inhibition ratio. This suggests the potential for a favorable therapeutic window with improved efficacy and tolerability.

Future research in this area should focus on a comprehensive evaluation of the lead compounds from this series. This includes:

  • Selectivity Profiling: Assessing the activity of these compounds against the dopamine transporter (DAT) and a broader panel of receptors and ion channels to identify any potential off-target effects.

  • In Vivo Efficacy Studies: Conducting robust preclinical studies in validated animal models of depression and pain to confirm the in vitro findings and establish a dose-response relationship.

  • Pharmacokinetic and ADME Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to assess their drug-like characteristics and potential for oral bioavailability.

By systematically addressing these areas, the therapeutic potential of the 2-[4-(methylamino)oxan-4-yl]ethan-1-ol scaffold can be fully elucidated, paving the way for the development of a new generation of improved treatments for mood and pain disorders.

References

  • Sansone, R. A., & Sansone, L. A. (2014). Serotonin norepinephrine reuptake inhibitors: a pharmacological comparison. Innovations in clinical neuroscience, 11(3-4), 37–42.
  • Mid City TMS. (2021, October 8). SNRIs: A Pharmacological Comparison. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Serotonin–norepinephrine reuptake inhibitor. Retrieved from [Link]

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Comparative

The Polar-Hydrophobic Balance: A Comparative Guide to 4,4-Disubstituted Tetrahydropyran Scaffolds

This guide provides a technical comparative analysis of 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol (referred to herein as MA-THP-EtOH ), a specialized gem-disubstituted tetrahydropyran scaffold. This analysis is designed for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol (referred to herein as MA-THP-EtOH ), a specialized gem-disubstituted tetrahydropyran scaffold.

This analysis is designed for medicinal chemists and lead optimization scientists evaluating "polar hydrophobic" strategies to enhance Lipophilic Ligand Efficiency (LLE) and block metabolic soft spots.

Executive Summary & Strategic Positioning

In modern drug discovery, the Tetrahydropyran (THP) ring is a classic bioisostere for cyclohexane and piperidine, offering a reduction in LogP (~1.0 unit) and improved aqueous solubility. However, simple 4-monosubstituted THPs often suffer from rapid oxidative metabolism at the C4 position (alpha to the ether oxygen and the substituent).

MA-THP-EtOH represents a "Next-Generation" scaffold design. By installing a gem-disubstitution pattern (Methylamino + Hydroxyethyl) at the C4 position, this scaffold achieves three critical objectives:

  • Metabolic Blockade: Sterically and electronically prevents P450-mediated oxidation at the vulnerable C4 site.

  • Vector Diversification: The hydroxyethyl tail provides a specific vector for hydrogen bonding or further derivatization (e.g., PROTAC linkers) distinct from the primary pharmacophore.

  • LLE Enhancement: The addition of the hydroxyl group further lowers LogD without introducing high molecular weight penalties.

Comparative Performance Analysis

The following table contrasts MA-THP-EtOH against the two most common alternative scaffolds used in similar chemical spaces: 4-(Methylamino)tetrahydropyran (Standard THP) and 4-(Methylamino)cyclohexan-1-ol (Carbocyclic Control).

Table 1: Physicochemical & ADME Profiling
FeatureMA-THP-EtOH (The Topic)Standard THP (Alternative A)Carbocyclic Control (Alternative B)
Structure Gem-disubstituted THPMonosubstituted THPDisubstituted Cyclohexane
Formula C₈H₁₇NO₂C₆H₁₃NOC₇H₁₅NO
Calc. LogP (cLogP) -0.8 to -0.5 (Highly Polar)-0.2 to 0.10.5 to 0.9
tPSA (Ų) ~50-60 (High Solubility)~20-30~40
Metabolic Stability (HLM) High (C4 Blocked)Low/Medium (C4 Labile)Medium (C4 Oxidizable)
hERG Risk Low (Low Lipophilicity)LowModerate (Higher Lipophilicity)
Synthetic Complexity High (Gem-disubstitution)Low (Reductive Amination)Medium
Primary Utility Fragment for LLE optimization & Linker design Basic amine capping groupHydrophobic core replacement

Key Insight: While the Standard THP is easier to synthesize, it fails to utilize the C4 position for solubility enhancement. MA-THP-EtOH effectively "buys" solubility and metabolic stability at the cost of synthetic complexity, making it superior for late-stage lead optimization where LLE is the bottleneck.

Mechanistic Logic & Decision Framework

The decision to utilize MA-THP-EtOH should be driven by specific structural liabilities in the lead series. The diagram below illustrates the decision logic for selecting this scaffold over simpler alternatives.

Diagram 1: Scaffold Selection Logic (Graphviz)

ScaffoldSelection Start Lead Compound Optimization (Identify Liability) CheckLogP Is cLogP > 3.5? Start->CheckLogP CheckMetab Is Clearance High (Microsomal Stability)? CheckLogP->CheckMetab Yes (Need Polarity) UseCyclo Use Cyclohexane/Piperidine (Maintain Lipophilicity) CheckLogP->UseCyclo No (Lipophilicity OK) MetabSite Is C4/Benzylic Position the Soft Spot? CheckMetab->MetabSite Yes (High CLint) UseStdTHP Use Standard 4-Amino-THP (Lower LogP, Simple Synth) CheckMetab->UseStdTHP No (Stable) MetabSite->UseStdTHP No (Other Site) UseGemTHP SELECT MA-THP-EtOH (Block Metabolism + Lower LogP) MetabSite->UseGemTHP Yes (Block C4)

Caption: Decision tree for implementing gem-disubstituted THP scaffolds to resolve specific ADME liabilities.

Experimental Protocols

To validate the advantages of MA-THP-EtOH , two critical workflows are required: Synthesis (to access the difficult gem-disubstituted core) and Metabolic Stability Profiling .

Protocol A: Synthesis of the Gem-Disubstituted Scaffold

Note: Direct gem-disubstitution on THP-4-one is challenging due to steric hindrance. The following route utilizes a Strecker-type assembly or Spiro-intermediate strategy, adapted from Nortcliffe et al. (2017).

Reagents: Tetrahydropyran-4-one, Methylamine (THF solution), Trimethylsilyl cyanide (TMSCN), Lithium Aluminum Hydride (LiAlH4).

  • Aminonitrile Formation (The "Gem" Setup):

    • Dissolve Tetrahydropyran-4-one (1.0 eq) in dry Dichloromethane (DCM) at 0°C.

    • Add Methylamine (2.0 eq, 2M in THF) and stir for 30 min to form the imine in situ.

    • Dropwise add TMSCN (1.2 eq). Allow to warm to Room Temperature (RT) and stir for 12h.

    • Checkpoint: Monitor by TLC/LCMS for disappearance of ketone.

    • Workup: Quench with saturated NaHCO3. Extract with DCM. The product is 4-(methylamino)tetrahydro-2H-pyran-4-carbonitrile.

  • Hydrolysis & Homologation (The Tail Extension):

    • Note: Converting the nitrile directly to the hydroxyethyl tail requires a stepwise approach (Nitrile -> Ester -> Reduction).

    • Hydrolyze the nitrile using conc. HCl (6M) at reflux (Caution: Harsh conditions) or H2SO4/MeOH to yield the Methyl Ester .

    • Alternative (Milder): If the nitrile is sterically hindered, use the Bucherer-Bergs reaction to form the spiro-hydantoin, then hydrolyze with Ba(OH)2 to the amino acid.

  • Reduction to Alcohol:

    • Suspend the intermediate amino-ester or amino-acid in dry THF at 0°C.

    • Add LiAlH4 (3.0 eq) carefully. Reflux for 4h.

    • Quench: Fieser workup (Water, 15% NaOH, Water). Filter precipitate.

    • Purification: The resulting 2-[4-(methylamino)oxan-4-yl]ethan-1-ol is highly polar. Purify via SCX-2 (Strong Cation Exchange) cartridge (Load in MeOH, Elute with 2M NH3/MeOH).

Protocol B: Microsomal Stability Assay (Validation)

This assay proves the "Metabolic Blockade" hypothesis.

  • Preparation: Prepare 10 mM DMSO stocks of MA-THP-EtOH (Test), 4-(Methylamino)THP (Ref A), and Verapamil (High clearance control).

  • Incubation:

    • Mix Test compound (1 µM final) with pooled Human Liver Microsomes (HLM, 0.5 mg/mL protein) in Phosphate Buffer (pH 7.4).

    • Pre-incubate at 37°C for 5 min.

    • Initiate reaction with NADPH (1 mM).

  • Sampling:

    • Take aliquots at t = 0, 5, 15, 30, and 60 min.

    • Quench immediately in ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Calculation: Plot ln(% Remaining) vs. time. Slope = -k.

    • CL_int (µL/min/mg) = (k * Volume) / Protein_Amount.

  • Success Criteria: MA-THP-EtOH should exhibit <15 µL/min/mg clearance, whereas the monosubstituted variant typically exceeds 40 µL/min/mg.

Visualizing the Metabolic Blockade

The following diagram illustrates why the gem-disubstituted scaffold outperforms the standard THP in metabolic stability.

Diagram 2: Metabolic Soft Spot Analysis (Graphviz)

MetabolicStability Mono Standard THP (Monosubstituted) CYP CYP450 Enzyme (Oxidative Attack) Mono->CYP Accessible H Gem MA-THP-EtOH (Gem-Disubstituted) Gem->CYP No Alpha-H Abstraction H-Atom Abstraction at C4 Position CYP->Abstraction Block Steric/Electronic Blockade CYP->Block Unstable Metabolite Formation (Ring Opening/N-Dealkylation) Abstraction->Unstable Stable Metabolically Stable (High Exposure) Block->Stable

Caption: Mechanism of metabolic stabilization. The gem-disubstitution removes the abstractable proton at C4, preventing oxidation.

References

  • PharmaBlock Sciences. (2020). Tetrahydropyrans in Drug Discovery: Bioisosteres for Cyclohexane.[1] PharmaBlock Whitepaper.[1]

  • Nortcliffe, A., et al. (2017).[2] "Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery." Bioorganic & Medicinal Chemistry, 25(7), 2218-2225.[2]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12411803, 1-(Oxan-4-yl)ethan-1-ol.[3]

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591.

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